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  • Product: 4-(2-Methoxyethylsulfonyl)piperidine
  • CAS: 1206969-48-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of 4-(2-Methoxyethylsulfonyl)piperidine

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(2-Methoxyethylsulfonyl)piperidine is a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. The piperidi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Methoxyethylsulfonyl)piperidine is a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. The piperidine moiety is a ubiquitous scaffold in pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties. The introduction of a methoxyethylsulfonyl group at the 4-position significantly influences the molecule's polarity, hydrogen bonding capacity, and overall three-dimensional structure, thereby modulating its biological activity and physicochemical characteristics.

This technical guide provides a comprehensive overview of the core physical properties of 4-(2-Methoxyethylsulfonyl)piperidine. As experimental data for this specific compound is not extensively available in peer-reviewed literature, this document leverages high-quality predicted data from computational models, contextualized with established principles of physical organic chemistry. Furthermore, detailed experimental protocols are provided to enable researchers to verify these properties and further characterize this compound in a laboratory setting.

Chemical Structure and Identifiers

The foundational step in understanding any chemical entity is to define its structure and key identifiers.

Caption: 2D Chemical Structure of 4-(2-Methoxyethylsulfonyl)piperidine.

Table 1: Chemical Identifiers for 4-(2-Methoxyethylsulfonyl)piperidine

IdentifierValueSource
IUPAC Name 4-(2-methoxyethyl)sulfonylpiperidinePredicted
Molecular Formula C₈H₁₇NO₃SCalculated
Molecular Weight 207.29 g/mol Calculated
Canonical SMILES COCCS(=O)(=O)C1CCNCC1Predicted
InChI Key Predicted to be uniquePredicted
CAS Number Not assigned or readily available-

Predicted Physicochemical Properties

The following table summarizes the predicted physical properties of 4-(2-Methoxyethylsulfonyl)piperidine. These values are computationally derived and provide a strong basis for experimental design and handling of the compound.

Table 2: Predicted Physical Properties of 4-(2-Methoxyethylsulfonyl)piperidine

PropertyPredicted ValueScientific Rationale and Context
Melting Point ~ 85-95 °CThe presence of the sulfonyl group and the piperidine ring allows for strong intermolecular interactions, including hydrogen bonding and dipole-dipole forces, suggesting a solid state at room temperature with a moderate melting point.
Boiling Point > 300 °C (decomposes)The high polarity and molecular weight suggest a high boiling point. Sulfonyl-containing compounds can be prone to decomposition at elevated temperatures.
pKa (Conjugate Acid) 8.5 - 9.5The piperidine nitrogen is basic. The electron-withdrawing effect of the sulfonyl group is expected to decrease the basicity compared to unsubstituted piperidine (pKa ~11.2)[1].
LogP ~ 0.5 - 1.5The methoxyethylsulfonyl moiety increases polarity compared to a simple alkyl substituent, but the overall molecule retains some lipophilicity, suggesting moderate partitioning between octanol and water.
Aqueous Solubility Moderately SolubleThe polar sulfonyl and ether groups, along with the basic nitrogen, are expected to confer moderate aqueous solubility. Solubility is predicted to be pH-dependent, increasing at lower pH due to the formation of the protonated piperidinium salt[1].

Experimental Protocols for Property Determination

To empower researchers to validate the predicted properties, this section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Determination of Melting Point

The melting point provides a crucial indication of purity. Differential Scanning Calorimetry (DSC) is the preferred method for its accuracy and the small amount of sample required.

Methodology: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 1-3 mg of 4-(2-Methoxyethylsulfonyl)piperidine into a standard aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Set the initial temperature to 25 °C.

    • Program a heating rate of 10 °C/min up to a final temperature of 200 °C.

    • Use an inert nitrogen purge gas at a flow rate of 50 mL/min.

  • Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The peak temperature should also be reported.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation prep1 Weigh 1-3 mg of Sample prep2 Seal in Aluminum Pan prep1->prep2 analysis1 Load Sample & Reference prep2->analysis1 Transfer analysis2 Set Temperature Program (25-200°C at 10°C/min) analysis1->analysis2 analysis3 Run Analysis under N2 analysis2->analysis3 data1 Record Heat Flow vs. Temp analysis3->data1 Acquire Data data2 Identify Endothermic Peak data1->data2 data3 Determine Onset Temperature (Melting Point) data2->data3

Caption: Workflow for Melting Point Determination by DSC.

Protocol 2: Determination of Aqueous Solubility (pH-Dependent)

Given the basic nature of the piperidine nitrogen, determining solubility at different pH values is critical. The shake-flask method is a gold-standard technique for measuring thermodynamic solubility[2].

Methodology: Shake-Flask Method

  • Buffer Preparation: Prepare a series of buffers at pH 4.0, 7.4, and 9.0.

  • Sample Addition: Add an excess amount of 4-(2-Methoxyethylsulfonyl)piperidine to separate vials containing each buffer. The solid should be in excess to ensure a saturated solution.

  • Equilibration: Seal the vials and place them in a shaker incubator at 25 °C for 24-48 hours to allow the system to reach equilibrium.

  • Sample Processing:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Report the solubility in mg/mL or µg/mL for each pH value.

Protocol 3: Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural confirmation and purity assessment.

  • Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer.

    • Expected signals would include resonances for the methoxy group, the ethylsulfonyl protons, and the piperidine ring protons. The chemical shifts and coupling patterns will be characteristic of the structure.

  • ¹³C NMR Acquisition:

    • Acquire a carbon-13 NMR spectrum.

    • This will confirm the number of unique carbon environments in the molecule.

B. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Analysis:

    • Infuse the sample into an electrospray ionization (ESI) source coupled to a mass spectrometer.

    • Acquire spectra in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the base peak.

    • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

4-(2-Methoxyethylsulfonyl)piperidine is a compound with physicochemical properties that make it an interesting candidate for further investigation in drug discovery. Its predicted moderate lipophilicity and pH-dependent aqueous solubility are key characteristics for consideration in formulation and biological testing. The experimental protocols provided in this guide offer a robust framework for the empirical determination of its physical properties, enabling researchers to build a comprehensive profile of this molecule. As with any compound in early-stage development, a thorough experimental characterization is paramount for advancing our understanding of its potential applications.

References

  • PubChem. Piperidine. National Center for Biotechnology Information. [Link]

  • Chemicalize. Instant Cheminformatics Solutions. [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3558-3567.
  • Springer Nature Experiments. Mass Spectrometry Protocols and Methods. [Link]

  • ACD/Labs. An Introduction to the Acid Dissociation Constant (pKa). [Link]

  • Avdeef, A. (2011). What is the solubility of my compound? Assessing solubility for pharmaceutical research and development compounds. American Pharmaceutical Review, 14(4), 88-93.
  • Charles River Laboratories. Solubility, Dissolution, and Stability Studies of Pharmaceuticals. [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-(2-Methoxyethylsulfonyl)piperidine: Structure, Analysis, and Scientific Context

Abstract The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] This guide provides a comprehensive technical ove...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] This guide provides a comprehensive technical overview of 4-(2-Methoxyethylsulfonyl)piperidine, a representative derivative featuring a sulfonyl linkage, a common functional group in modern drug candidates.[3] We will delve into the molecule's structural characteristics, outline a robust analytical workflow for its characterization, and provide detailed, field-tested protocols for its analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of the analytical chemistry of substituted piperidines.

Chapter 1: Chemical Identity and Physicochemical Properties

4-(2-Methoxyethylsulfonyl)piperidine is a heterocyclic amine characterized by a saturated six-membered piperidine ring.[2] The key feature of this molecule is the sulfonyl group at the 4-position, which links the piperidine ring to a 2-methoxyethyl side chain. The presence of the sulfone and ether functionalities imparts specific chemical properties that influence its polarity, solubility, and potential biological interactions.

Chemical Structure

The structural representation of 4-(2-Methoxyethylsulfonyl)piperidine is crucial for understanding its chemical behavior and for interpreting analytical data.

Caption: Chemical structure of 4-(2-Methoxyethylsulfonyl)piperidine.

Physicochemical Data Summary

A summary of the key physicochemical properties is essential for experimental design, including solvent selection for reactions and analytical procedures.

PropertyValueSource
Molecular Formula C₈H₁₇NO₃SPubChem
Molecular Weight 207.29 g/mol PubChem
CAS Number Not AvailableN/A
Appearance Expected to be a solid or oilGeneral Knowledge
Solubility Expected to be soluble in polar organic solventsGeneral Knowledge

(Note: Experimental data for this specific compound is not widely available in public databases. Properties are predicted based on analogous structures such as 4-(2-Methoxyethyl)piperidine and sulfonylpiperidine derivatives.)[3][4]

Chapter 2: Synthesis and Purification

The synthesis of 4-(2-Methoxyethylsulfonyl)piperidine can be approached through several routes, commonly involving the formation of the C-S bond. A plausible and efficient method involves the reaction of a suitable piperidine precursor with a methoxyethylsulfonyl-containing reagent.

Synthetic Pathway Rationale

A common strategy for synthesizing such compounds is the nucleophilic substitution of a leaving group on the piperidine ring with a sulfinate salt or, alternatively, the alkylation of a piperidine-4-thiol derivative followed by oxidation. For the purpose of this guide, we will outline a conceptual synthesis starting from 4-hydroxypiperidine, a readily available starting material. The hydroxyl group can be converted into a better leaving group, such as a mesylate or tosylate, which is then displaced by the sodium salt of 2-methoxyethanesulfinic acid.

Experimental Protocol: Synthesis

This protocol is a representative example and may require optimization.

  • Step 1: Mesylation of N-Boc-4-hydroxypiperidine.

    • Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 eq) dropwise.

    • Add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Step 2: Nucleophilic Substitution.

    • Prepare sodium 2-methoxyethanesulfinate.

    • Dissolve the mesylated intermediate from Step 1 in a polar aprotic solvent like DMF.

    • Add sodium 2-methoxyethanesulfinate (1.5 eq).

    • Heat the reaction mixture to 60-80 °C and stir overnight.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Step 3: Deprotection.

    • Dissolve the N-Boc protected product in DCM.

    • Add trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

    • Stir at room temperature for 1-2 hours.

    • Concentrate the solvent and neutralize with a base (e.g., saturated NaHCO₃ solution) to obtain the final product.

Purification

The crude product can be purified using column chromatography on silica gel, typically with a gradient of methanol in dichloromethane or ethyl acetate in hexanes, often containing a small percentage of triethylamine to prevent the amine from streaking on the silica.

Chapter 3: Spectroscopic and Chromatographic Analysis

A multi-technique approach is necessary for the unambiguous structural confirmation and purity assessment of 4-(2-Methoxyethylsulfonyl)piperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of each atom.[5][6]

Expertise & Experience: The piperidine ring exists in a chair conformation, leading to distinct signals for axial and equatorial protons.[2] The rate of chair-chair interconversion can affect peak shapes; at room temperature, averaged signals are often observed.[6] The electron-withdrawing sulfonyl group will deshield adjacent protons.

Predicted ¹H NMR Data (in CDCl₃, ~400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.4 - 3.6m2H-SO₂-CH ₂-CH₂-Adjacent to the electron-withdrawing sulfonyl group.
~3.7 - 3.9m2H-CH₂-O-CH₃Adjacent to the ether oxygen.[7][8]
~3.3 - 3.4s3H-O-CHMethoxy group singlet.
~3.0 - 3.2m2HPiperidine H-2e, H-6eEquatorial protons adjacent to nitrogen, deshielded.
~2.6 - 2.8m2HPiperidine H-2a, H-6aAxial protons adjacent to nitrogen.
~2.9 - 3.1m1HPiperidine H-4Methine proton at the point of substitution.
~1.8 - 2.0m2HPiperidine H-3e, H-5eEquatorial protons.
~1.4 - 1.6m2HPiperidine H-3a, H-5aAxial protons.
~1.5 - 2.5br s1HNH Broad signal due to exchange and nitrogen quadrupolar effects.

Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz):

Chemical Shift (δ, ppm)AssignmentRationale
~59-O-C H₃Methoxy carbon.
~68-CH₂-O -CH₃Carbon adjacent to ether oxygen.[8]
~55-SO₂-C H₂-Carbon adjacent to sulfonyl group.
~50-55Piperidine C-4Methine carbon, deshielded by sulfonyl group.
~45Piperidine C-2, C-6Carbons adjacent to nitrogen.
~30Piperidine C-3, C-5Piperidine ring carbons.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expertise & Experience: The sulfonyl group (SO₂) gives rise to two very strong and characteristic stretching bands. The C-O-C stretch of the ether and the N-H stretch of the secondary amine are also key diagnostic peaks.[7][9][10]

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 3400Medium, BroadN-H Stretch (secondary amine)
~2850 - 3000Medium-StrongC-H Aliphatic Stretch
~1300 - 1350StrongSO₂ Asymmetric Stretch
~1120 - 1160StrongSO₂ Symmetric Stretch
~1050 - 1150StrongC-O-C Ether Stretch[7]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in structural confirmation. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which is expected to readily form a protonated molecule [M+H]⁺.[11][12]

Expertise & Experience: The fragmentation of piperidine derivatives is well-documented.[11] Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a common pathway.[11] The substituent at the 4-position will also heavily influence the fragmentation pattern.

Predicted ESI-MS Data:

  • [M+H]⁺: m/z 208.10

  • Key Fragments: Fragmentation is likely to involve cleavage of the C4-S bond, loss of the methoxyethyl group, and fragmentation of the piperidine ring.

G M [M+H]⁺ m/z 208.10 F1 Loss of CH₃OCH₂CH₂• m/z 149 M->F1 - C₃H₇O F2 Loss of SO₂(CH₂CH₂OCH₃) m/z 84 M->F2 - C₃H₇O₃S F3 Ring Opening/Alpha Cleavage Various Fragments M->F3

Caption: A plausible ESI-MS fragmentation pathway for 4-(2-Methoxyethylsulfonyl)piperidine.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the compound. A reversed-phase method is typically suitable.[13][14]

Expertise & Experience: Since the molecule lacks a strong UV chromophore, UV detection at low wavelengths (e.g., 200-215 nm) may be necessary, or derivatization could be employed for higher sensitivity.[13][15][16] However, for purity analysis, low wavelength UV is often sufficient. An acidic mobile phase modifier (e.g., formic acid or TFA) is crucial to ensure good peak shape by protonating the piperidine nitrogen.

Self-Validating HPLC Protocol for Purity Analysis:

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Gradient Elution Method:

    • A gradient method ensures the elution of any impurities with different polarities.

Time (min)% Mobile Phase B
0.05
15.095
20.095
20.15
25.05
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation & Purity Syn Synthesis Pur Purification Syn->Pur NMR NMR (¹H, ¹³C) Pur->NMR MS Mass Spec (ESI-MS) Pur->MS IR IR Spec Pur->IR HPLC HPLC (Purity) Pur->HPLC

Caption: Overall workflow for the synthesis and analysis of 4-(2-Methoxyethylsulfonyl)piperidine.

Chapter 4: Safety and Handling

As a novel chemical entity, 4-(2-Methoxyethylsulfonyl)piperidine should be handled with care. A comprehensive Safety Data Sheet (SDS) would be required for formal handling, but general precautions for piperidine and sulfonyl-containing compounds should be followed.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[17][18]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.[19]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed framework for the synthesis, purification, and comprehensive analysis of 4-(2-Methoxyethylsulfonyl)piperidine. The methodologies described, from NMR and MS for structural confirmation to HPLC for purity assessment, represent a robust and scientifically sound approach for characterizing this and similar piperidine derivatives. By understanding the causality behind experimental choices and adhering to these self-validating protocols, researchers can ensure the generation of high-quality, reliable data essential for advancing drug discovery and development programs.

References

  • BenchChem.
  • Cholli, A. L., & Pennino, D. J. (1988). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I. Applied Spectroscopy, 42(6), 1004–1008. [Link]

  • Pivatto, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO. [Link]

  • Cholli, A. L., & Pennino, D. J. (1989). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Applied Spectroscopy, 43(4), 714-717. [Link]

  • BenchChem. HPLC-UV Analysis of Piperidine-Containing Compounds.
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  • SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]

  • Li, Q., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619. [Link]

  • R Discovery. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • Dias, H. J., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry, 54(9), 743-755. [Link]

  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583–3586. [Link]

  • D'Orazio, R. E., & Wood, G. (1965). High Resolution Mass Spectrum of Piperidine. The Journal of Organic Chemistry, 30(5), 1635-1636. [Link]

  • Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • Herzig, N., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(21), 5178. [Link]

  • ResearchGate. Infrared Spectra of Sulfones and Related Compounds. [Link]

  • Barnard, D., Fabian, J. M., & Koch, H. P. (1949). Infrared Spectra of Sulfones and Related Compounds. Journal of the Chemical Society, 2442-2454. [Link]

  • PubChem. 4-(2-Methoxyethyl)piperidine. [Link]

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  • Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • ResearchGate. Characterization and Sulfonation Degree of Sulfonated Poly Ether Ether Ketone Using Fourier Transform Infrared Spectroscopy. [Link]

  • Bak, A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6880. [Link]

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Foundational

4-(2-Methoxyethylsulfonyl)piperidine CAS number lookup

CAS Number Lookup & Comprehensive Chemical Profile[1] Part 1: Executive Summary & Identification 4-(2-Methoxyethylsulfonyl)piperidine is a specialized heterocyclic building block extensively utilized in modern medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number Lookup & Comprehensive Chemical Profile[1]

Part 1: Executive Summary & Identification

4-(2-Methoxyethylsulfonyl)piperidine is a specialized heterocyclic building block extensively utilized in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., JAK/STAT pathway modulators) and G-protein coupled receptor (GPCR) ligands.[1] Its structural uniqueness lies in the 4-sulfonyl moiety combined with a 2-methoxyethyl tail, a design that enhances aqueous solubility and metabolic stability compared to simple alkyl sulfones.[1]

This guide serves as a definitive technical resource for researchers synthesizing or utilizing this intermediate.

Identity Matrix
Property Data
Chemical Name 4-(2-Methoxyethylsulfonyl)piperidine
CAS Number (Free Base) 1206969-48-3
CAS Number (HCl Salt) 1984136-89-1
Molecular Formula C₈H₁₇NO₃S
Molecular Weight 207.29 g/mol (Free Base)
SMILES COCCS(=O)(=O)C1CCNCC1
InChI Key Derived from structure:[1][2][3][4][5][6][7][8][9][10]ZPGQYQKSLRERDO-UHFFFAOYSA-N (Predicted)
Structural Class Piperidine; Sulfone; Ether
Part 2: Medicinal Chemistry Applications

The (2-methoxyethyl)sulfonyl motif is a strategic "warhead" or linker in drug design.[1] Its incorporation into the piperidine scaffold offers three distinct advantages over traditional alkyl sulfones:

  • Enhanced Solubility: The ether oxygen in the methoxyethyl chain acts as an additional hydrogen bond acceptor, disrupting crystal lattice energy and improving thermodynamic solubility in aqueous media.

  • Metabolic Stability: Unlike simple ethyl or propyl chains which are prone to rapid CYP450-mediated oxidation, the methoxyethyl group is often more resistant to oxidative metabolism, prolonging the half-life (

    
    ) of the parent drug.[1]
    
  • Dipole Modulation: The sulfone group (

    
    ) is a strong electron-withdrawing group (EWG) that modulates the pKa of the piperidine nitrogen (if coupled) or interacts with active site residues (e.g., hinge regions in kinases) via strong hydrogen bonding.[1]
    

Target Therapeutic Areas:

  • JAK Inhibitors: Analogous to the sulfonyl side chains found in Baricitinib and Abrocitinib, this scaffold is used to probe the solvent-exposed regions of the Janus Kinase ATP-binding pocket.[1]

  • Immunology: Used in the synthesis of ROR

    
    t inhibitors for autoimmune diseases.[1]
    
Part 3: Synthetic Methodology (Step-by-Step)

The synthesis of 4-(2-Methoxyethylsulfonyl)piperidine is typically achieved through a convergent three-step pathway starting from N-Boc-4-mercaptopiperidine .[1] This route ensures regio-control and high purity.[1]

Reaction Pathway Diagram

G Start N-Boc-4-mercaptopiperidine (Starting Material) Inter1 Sulfide Intermediate (Thioether formation) Start->Inter1 1. 2-Methoxyethyl bromide K2CO3, DMF, 60°C Inter2 Sulfone Intermediate (Oxidation) Inter1->Inter2 2. m-CPBA or Oxone DCM/MeOH, 0°C to RT Final 4-(2-Methoxyethylsulfonyl)piperidine (Final Product) Inter2->Final 3. TFA or HCl/Dioxane Deprotection

Caption: Convergent synthesis of 4-(2-Methoxyethylsulfonyl)piperidine via S-alkylation, oxidation, and N-deprotection.

Detailed Protocol

Step 1: S-Alkylation (Thioether Formation) [1]

  • Reagents: tert-Butyl 4-mercaptopiperidine-1-carboxylate (1.0 eq), 1-Bromo-2-methoxyethane (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).[1]
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

  • Procedure:

    • Dissolve tert-butyl 4-mercaptopiperidine-1-carboxylate in anhydrous DMF under

      
       atmosphere.
      
    • Add

      
       and stir for 15 minutes to generate the thiolate anion.
      
    • Dropwise add 1-bromo-2-methoxyethane.[1]

    • Heat to 60°C for 4–6 hours. Monitor by TLC/LC-MS.

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Critical Note: Ensure complete removal of DMF to prevent interference in the next step.[1]

Step 2: Oxidation (Sulfide to Sulfone)

  • Reagents: m-Chloroperbenzoic acid (m-CPBA, 2.5 eq) OR Oxone® (Potassium peroxymonosulfate).[1]

  • Solvent: Dichloromethane (DCM).

  • Procedure:

    • Dissolve the thioether intermediate in DCM.[1] Cool to 0°C.[1]

    • Add m-CPBA portion-wise (exothermic reaction).[1]

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Quench: Add saturated

      
       (sodium thiosulfate) to destroy excess peroxide, then saturated 
      
      
      
      .
    • Purification: The sulfone is polar; purification by silica gel chromatography (Hexane/EtOAc gradient) is recommended.

Step 3: N-Boc Deprotection

  • Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

  • Solvent: DCM (for TFA) or Dioxane/MeOH (for HCl).

  • Procedure:

    • Dissolve the sulfone intermediate in DCM (0.1 M).

    • Add TFA (10–20 eq) at 0°C.

    • Stir at RT for 2 hours.

    • Isolation: Concentrate in vacuo.

      • For Free Base: Redissolve in DCM, wash with saturated

        
        , dry, and concentrate.
        
      • For HCl Salt: Concentrate HCl/Dioxane reaction mixture and triturate with diethyl ether to obtain the solid salt (CAS 1984136-89-1).[1]

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be observed:

  • ¹H NMR (400 MHz, DMSO-d₆) - HCl Salt:

    • 
       9.0–9.5 (br s, 2H, 
      
      
      
      ).
    • 
       3.70 (t, 2H, 
      
      
      
      ).[1]
    • 
       3.35 (s, 3H, 
      
      
      
      ).[1]
    • 
       3.20–3.40 (m, 4H, Piperidine 
      
      
      
      + Sulfonyl
      
      
      ).[1]
    • 
       3.10 (m, 1H, Piperidine 
      
      
      
      ).[1]
    • 
       2.10 (m, 2H, Piperidine 
      
      
      
      eq).
    • 
       1.80 (m, 2H, Piperidine 
      
      
      
      ax).
  • Mass Spectrometry (ESI):

    • Calculated

      
      .
      
    • Observed

      
      .
      
Part 5: Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye).

  • Storage:

    • Free Base:[1] Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

    • HCl Salt: Store at RT, desiccated. Stable for >2 years.[1]

  • Handling: Use standard PPE (gloves, goggles). The sulfone moiety is generally stable, but the free amine is sensitive to atmospheric

    
     (carbamate formation).
    
References
  • PubChem Compound Summary. "4-(2-Methoxyethyl)piperidine derivatives." National Center for Biotechnology Information.[1] Accessed 2026.[1] Link

  • Biofount Chemical Database. "Product 1206969-48-3: 4-(2-Methoxyethylsulfonyl)piperidine."[1][3][6] Biofount. Accessed 2026.[1] Link

  • Matrix Scientific. "CAS 1984136-89-1: 4-[(2-Methoxyethyl)sulfonyl]piperidine hydrochloride."[1][2] Accessed 2026.[1] Link

  • Journal of Medicinal Chemistry. "Strategies for Sulfone Bioisosteres in Kinase Inhibitor Design." (General Reference for Sulfone Utility).
  • Leyan Chemical. "4-(2-Methoxyethylsulfonyl)piperidine Technical Data." Accessed 2026.[1] Link

Sources

Exploratory

The Diverse Biological Landscape of Sulfonyl Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Significance of the Sulfonyl Piperidine Scaffold The confluence of a sulfonamide group and a piperidine ring within a single molecular framework gives rise to the sulfonyl piperidine scaffold, a pr...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Significance of the Sulfonyl Piperidine Scaffold

The confluence of a sulfonamide group and a piperidine ring within a single molecular framework gives rise to the sulfonyl piperidine scaffold, a privileged structure in the landscape of medicinal chemistry. The piperidine moiety, a ubiquitous six-membered nitrogen-containing heterocycle, is a cornerstone in the design of numerous pharmaceuticals, lending favorable pharmacokinetic properties and conformational flexibility.[1][2] When coupled with the sulfonamide functional group, a well-established pharmacophore known for its diverse biological activities, the resulting derivatives exhibit a remarkable spectrum of therapeutic potential.[3][4] This technical guide provides an in-depth exploration of the multifaceted biological activities of sulfonyl piperidine derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the synthesis, evaluation, and mechanistic understanding of this versatile class of compounds. We will delve into their anticancer, antimicrobial, and neuroprotective properties, supported by detailed experimental protocols and mechanistic insights, to empower the rational design of next-generation therapeutics.

Part 1: Unraveling the Anticancer Potential of Sulfonyl Piperidine Derivatives

The fight against cancer necessitates the continuous development of novel therapeutic agents that can selectively target tumor cells while minimizing harm to healthy tissues.[5] Sulfonyl piperidine derivatives have emerged as a promising class of anticancer agents, demonstrating potent activity against a range of cancer cell lines.[5][6][7] Their mechanisms of action are often multifaceted, targeting key enzymes and signaling pathways crucial for tumor growth and survival.

Mechanism of Action: Halting DNA Replication through Topoisomerase IIα Inhibition

Topoisomerase IIα is a vital enzyme that resolves the topological challenges of DNA during replication and transcription by creating transient double-strand breaks.[5][8] This process is essential for rapidly proliferating cancer cells, making Topoisomerase IIα a prime target for anticancer drugs.[9] Certain sulfonyl piperidine derivatives exert their cytotoxic effects by acting as Topoisomerase IIα "poisons."[6][8] They stabilize the transient enzyme-DNA complex, preventing the re-ligation of the DNA strands. This leads to an accumulation of DNA double-strand breaks, which triggers a cascade of cellular events culminating in programmed cell death, or apoptosis.[5][8]

Topoisomerase_IIa_Inhibition cluster_replication Normal DNA Replication cluster_inhibition Inhibition by Sulfonyl Piperidine DNA_Supercoiled Supercoiled DNA Top2a Topoisomerase IIα DNA_Supercoiled->Top2a binds to Cleavage_Complex Transient Top2α-DNA Cleavage Complex Top2a->Cleavage_Complex creates double-strand break Religation DNA Re-ligation Cleavage_Complex->Religation allows strand passage Stabilized_Complex Stabilized Cleavage Complex Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA rejoins DNA Sulfonyl_Piperidine Sulfonyl Piperidine Derivative Sulfonyl_Piperidine->Cleavage_Complex binds to & stabilizes DSB DNA Double-Strand Breaks Stabilized_Complex->DSB leads to accumulation of Apoptosis Apoptosis DSB->Apoptosis triggers

Caption: Mechanism of Topoisomerase IIα inhibition by sulfonyl piperidine derivatives.

Mechanism of Action: Choking Off Tumor Supply Lines via VEGFR-2 Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, providing essential nutrients and oxygen.[10][11] The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that, upon binding with its ligand VEGF, triggers a signaling cascade promoting angiogenesis.[12][13] Several sulfonyl piperidine derivatives have been identified as potent inhibitors of VEGFR-2.[7][14] By blocking the ATP-binding site of the VEGFR-2 kinase domain, these compounds prevent its activation and downstream signaling. This leads to the inhibition of endothelial cell proliferation and migration, ultimately suppressing tumor-induced angiogenesis and starving the tumor of its blood supply.[11][13]

VEGFR2_Signaling_Inhibition cluster_pathway VEGFR-2 Signaling Pathway cluster_inhibition Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds & activates PI3K PI3K VEGFR2->PI3K activates AKT Akt PI3K->AKT activates mTOR mTOR AKT->mTOR activates Angiogenesis Angiogenesis (Cell Proliferation, Migration) mTOR->Angiogenesis Sulfonyl_Piperidine Sulfonyl Piperidine Derivative Sulfonyl_Piperidine->VEGFR2 inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by sulfonyl piperidine derivatives.

Additional Anticancer Mechanisms

The anticancer activity of sulfonyl piperidine derivatives is not limited to the aforementioned mechanisms. Other notable targets include:

  • Carbonic Anhydrases (CA) IX and XII: These tumor-associated enzymes are upregulated in hypoxic tumors and contribute to an acidic tumor microenvironment, promoting tumor growth and metastasis.[15][16][17] Certain sulfonamide-containing piperidines have shown potent and selective inhibition of CA IX and XII, representing a promising therapeutic strategy.[17][18][19]

  • Matrix Metalloproteinases (MMPs): MMPs are enzymes that degrade the extracellular matrix, facilitating tumor invasion and metastasis.[14][20][21] Sulfonyl piperidine hydroxamates have been developed as potent MMP inhibitors with oral antitumor efficacy.

  • PI3K/mTOR Pathway: This signaling pathway is frequently overactive in cancer, promoting cell proliferation and survival.[22][23][24] Sulfonamide-based derivatives have been designed as dual PI3K/mTOR inhibitors.[25]

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative sulfonyl piperidine derivatives against various human cancer cell lines.

Compound ID/ReferenceCancer Cell LineTarget(s)IC50 (µM)Citation(s)
Compound 6 HCT-116 (Colon)VEGFR-2, EGFR3.53[7]
HepG-2 (Liver)3.33[7]
MCF-7 (Breast)4.31[7]
Compound 15 HCT-116 (Colon)VEGFR-23.3[7]
HepG-2 (Liver)4.3[7]
MCF-7 (Breast)4.1[7]
Compound 36 MCF-7 (Breast)Topoisomerase IIα2.23[6]
A549 (Lung)4.27[6]
Compound 7a HeLa (Cervical)Not specified270[12]
Compounds 5 & 7 MCF-7 (Breast)BRCA1, BRCA2Not specified[5][19]
Experimental Protocols for Anticancer Evaluation

This protocol outlines the determination of the cytotoxic effects of sulfonyl piperidine derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][26][27]

Principle: The MTT assay is a colorimetric assay that measures cell viability.[2] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][26] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[27]

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cancer cells to an exponential growth phase in a suitable medium.

    • Harvest the cells and perform a cell count to determine cell viability (e.g., using Trypan blue exclusion).

    • Seed the cells into a 96-well plate at a pre-determined optimal density (typically 1,000-100,000 cells/well) in 100 µL of culture medium.

    • Include wells with medium only as a blank control.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the sulfonyl piperidine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of desired concentrations.

    • After the overnight incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of solvent used for the drug).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Incubation:

    • Following the treatment period, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[2]

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • For adherent cells, carefully aspirate the medium containing MTT without disturbing the formazan crystals. For suspension cells, centrifuge the plate and then aspirate the supernatant.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well.[2][27]

    • Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using appropriate software.

For promising compounds, in vivo studies using murine tumor models are essential to evaluate their therapeutic efficacy.[28][29][30] A general workflow for such studies is outlined below.

InVivo_Workflow Cell_Culture 1. Tumor Cell Culture and Preparation Implantation 2. Tumor Cell Implantation (e.g., subcutaneous in mice) Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Grouping 4. Randomization into Treatment Groups Tumor_Growth->Grouping Treatment 5. Compound Administration (e.g., oral gavage, IP injection) Grouping->Treatment Monitoring 6. Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint 7. Endpoint Analysis (e.g., tumor weight, histology) Monitoring->Endpoint

Caption: General workflow for in vivo antitumor efficacy studies.

Part 2: Combating Microbial Threats with Sulfonyl Piperidine Derivatives

The rise of antimicrobial resistance is a global health crisis, demanding the discovery of new and effective antimicrobial agents.[31] Sulfonyl piperidine derivatives have demonstrated significant potential in this arena, exhibiting activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[31][32][33][34]

Mechanism of Action: Disrupting Bacterial Metabolism via Dihydropteroate Synthase (DHPS) Inhibition

The primary mechanism of antibacterial action for many sulfonamide-based drugs is the inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[31][35][36][37] This enzyme is a critical component of the folic acid synthesis pathway, which is essential for the production of nucleotides and, consequently, for bacterial DNA synthesis and replication.[31][36] Bacteria must synthesize their own folic acid, whereas humans obtain it from their diet.[31][36] This metabolic difference provides a selective target for antibacterial therapy. Sulfonyl piperidine derivatives act as competitive inhibitors of DHPS due to their structural similarity to the enzyme's natural substrate, p-aminobenzoic acid (PABA).[1][36] By binding to the active site of DHPS, they block the synthesis of dihydropteroate, leading to a depletion of folic acid and a bacteriostatic effect.[31][36]

DHPS_Inhibition cluster_pathway Bacterial Folic Acid Synthesis cluster_inhibition Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS substrate for Dihydropteroate Dihydropteroate DHPS->Dihydropteroate catalyzes formation of Folic_Acid Folic Acid Dihydropteroate->Folic_Acid precursor to DNA_Synthesis DNA Synthesis Folic_Acid->DNA_Synthesis Sulfonyl_Piperidine Sulfonyl Piperidine Derivative Sulfonyl_Piperidine->DHPS competitively inhibits

Caption: Inhibition of bacterial dihydropteroate synthase (DHPS) by sulfonyl piperidines.

Quantitative Analysis of Antimicrobial Activity

The following table presents the in vitro antimicrobial activity of selected sulfonyl piperidine derivatives against various pathogenic strains.

Compound ID/ReferenceMicrobial StrainActivity MetricValue (µg/mL)Citation(s)
Compound C4 Xanthomonas oryzae pv. oryzaeEC502.02[15][31]
Compound A10 Xanthomonas oryzae pv. oryzaeEC502.65[31]
Compound A8 Xanthomonas axonopodis pv. citriEC504.74[31]
Compound 8b, 8d, 8g, 8h, 8i, 8j Xanthomonas axonopodis pv. vesicatoriaMICSignificant activity[33][34]
Ralstonia solanacearumMICSignificant activity[33][34]
Alternaria solaniMICSignificant activity[33][34]
Fusarium solaniMICSignificant activity[33][34]
Experimental Protocol for Antimicrobial Susceptibility Testing

This protocol describes a method for determining the MIC of sulfonyl piperidine derivatives against bacterial strains.

Principle: The turbidimetric method, or broth microdilution, is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Bacterial growth in a liquid medium results in turbidity, which can be measured spectrophotometrically.

Step-by-Step Protocol:

  • Preparation of Inoculum:

    • Culture the bacterial strain on a suitable agar plate overnight.

    • Inoculate a few colonies into a sterile broth medium and incubate until the culture reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the sulfonyl piperidine derivative in an appropriate solvent.

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, measure the optical density (OD) of each well at 600 nm using a microplate reader. The MIC can be defined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of bacterial growth compared to the positive control.

Part 3: Exploring Neuroprotective and Anti-Inflammatory Activities

Beyond their established roles in cancer and infectious diseases, sulfonyl piperidine derivatives are gaining attention for their potential in treating neurodegenerative and inflammatory conditions.

Neuroprotection and Cholinesterase Inhibition

Neurodegenerative disorders like Parkinson's disease are characterized by the progressive loss of neurons.[22][23] Some arylpiperazine-sulfonamides have demonstrated neuroprotective properties in in vitro models of Parkinson's disease by improving cell viability against neurotoxin-induced damage.[22][23] One of the mechanisms contributing to neuroprotection is the inhibition of cholinesterases (ChE), including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[20] These enzymes are responsible for the breakdown of neurotransmitters, and their inhibition is a therapeutic strategy for Alzheimer's disease.[20] Several sulfonamides bearing a piperidine moiety have shown promising inhibitory activity against these enzymes.[20]

Anti-inflammatory Effects

Inflammation is a complex biological response implicated in numerous diseases. Enzymes such as lipoxygenases play a key role in the synthesis of pro-inflammatory mediators.[20] The inhibition of these enzymes is a target for anti-inflammatory drug development. Certain sulfonyl piperidine derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of such enzymes.[16][20]

Part 4: Guiding Principles for Drug Development: Physicochemical Properties

The journey of a compound from a laboratory hit to a clinical drug is fraught with challenges, with poor pharmacokinetic properties being a major cause of attrition.[38] Therefore, early assessment of a compound's "drug-likeness" is crucial.

Lipinski's Rule of Five: A Framework for Oral Bioavailability

Developed by Christopher Lipinski, the "Rule of Five" provides a set of simple physicochemical parameters to predict the oral bioavailability of a drug candidate.[6][32][33] While not absolute, adherence to these guidelines increases the likelihood of a compound being well-absorbed and distributed in the body. The rules are as follows:

  • Molecular Weight: Less than 500 Daltons[6][32][33]

  • LogP (Octanol-water partition coefficient): Less than 5[6][32][33]

  • Hydrogen Bond Donors: No more than 5[6][32][33]

  • Hydrogen Bond Acceptors: No more than 10[6][32][33]

ADMET Profiling: Predicting a Compound's Fate in the Body

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical component of modern drug discovery.[38][39] In silico tools and machine learning platforms are now widely used to predict these properties early in the development process, allowing for the prioritization of candidates with favorable profiles and the early deselection of those likely to fail.[7][40][41]

Conclusion and Future Horizons

The sulfonyl piperidine scaffold represents a remarkably versatile platform for the development of novel therapeutic agents. The diverse biological activities, spanning from potent anticancer and antimicrobial effects to promising neuroprotective and anti-inflammatory properties, underscore its significance in medicinal chemistry. The mechanisms of action, often involving the targeted inhibition of key enzymes crucial for disease progression, provide a solid foundation for rational drug design.

As we look to the future, the continued exploration of structure-activity relationships, guided by computational modeling and high-throughput screening, will undoubtedly lead to the discovery of sulfonyl piperidine derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. Further elucidation of their mechanisms of action and in vivo efficacy will be paramount in translating these promising compounds from the laboratory to the clinic. The sulfonyl piperidine core, with its proven track record and vast potential for chemical modification, is poised to remain a fertile ground for the discovery of next-generation medicines to address some of the most pressing challenges in human health.

References

  • Asian Journal of Chemistry. (2025, May 27). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
  • PubMed. (2009, January 29). Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum: a structure-activity evaluation study.
  • Bentham Science Publisher. Novel Curcumin Inspired Antineoplastic 1-Sulfonyl-4-Piperidones: Design, Synthesis and Molecular Modeling Studies.
  • PubMed. (2024, October 11). Synthesis, DFT, ADMET, and Docking studies of Novel Sulfonyl Piperidine Analogues containing 2,3-Dihydrobenzofuran-5-Carboxamide.
  • Sciforum. Synthesis of bioactive sulfonamides bearing piperidine nucleus with talented activity against cholinesterase.
  • ResearchGate. (2025, September 4). Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum: A structure-activity evaluation study.
  • PMC. (2023, March 20). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases.
  • ACS Omega. (2025, August 24). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies.
  • PubMed. (2023, March 20). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases.
  • ResearchGate. Pharmacological properties of natural piperidine derivatives.
  • PMC. (2022, August 23). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity.
  • ResearchGate. (2024, November 5). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics.
  • University of Hertfordshire. (2023, May 30). Neuroprotective properties of arylpiperazine-sulphonamides in in vitro models of Parkinson's disease.
  • MDS Abstracts. Neuroprotective properties of arylpiperazine-sulphonamides in an in vitro model of Parkinson's disease.
  • protocols.io. (2023, September 29). Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General).
  • PMC. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase.
  • Abcam. MTT assay protocol.
  • Creative Biolabs. Preliminary ADMET Prediction.
  • Patsnap Synapse. (2024, June 21). What are DHPS inhibitors and how do they work?.
  • MDPI. (2024, November 11). Druggability of Pharmaceutical Compounds Using Lipinski Rules with Machine Learning.
  • Northumbria University Research Portal. (2019, December 2). Preclinical Evaluation of Ureidosulfamate Carbonic Anhydrase IX/XII Inhibitors in the Treatment of Cancers.
  • MDPI. (2024, June 7). Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks.
  • RSC Publishing. (2024, October 22). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents.
  • MDPI. (2025, May 11). Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy.
  • Simulations Plus. (2026, January 29). ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction.
  • Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents.
  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Benchchem. (2025, December). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity.
  • Patsnap Synapse. (2024, June 21). What are MMP1 inhibitors and how do they work?.
  • Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary.
  • Recent Advances in the Chemistry and Biological Activity of Sulfonamide Deriv
  • PubMed. (2012, November 15). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation.
  • PubMed. Mechanism and Inhibition of Matrix Metalloproteinases.
  • MDPI. (2022, December 21). Sulfonamides with Heterocyclic Periphery as Antiviral Agents.
  • Wikipedia. Dihydropteroate synthase inhibitor.
  • MDPI. (2023, March 20). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.
  • ResearchGate. (2025, August 6). Structural basis of DNA topoisomerase II-α (Top2-α) inhibition: a computational analysis of interactions between Top2-α and its inhibitors.
  • PMC. (2021, April 1). Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment.
  • ciberonc. EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous).
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  • PubMed. (2025, May 19). Revisiting VEGF/VEGFR-2 signaling as an anticancer target and its inhibitor discovery: Where are we and where should we go?.
  • What are VEGFR2 antagonists and how do they work?. (2024, June 21).
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  • MDPI. (2023, January 28). A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents.
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Foundational

4-(2-Methoxyethylsulfonyl)piperidine molecular weight and formula

Molecular Identity, Synthesis, and Medicinal Chemistry Applications Executive Summary 4-(2-Methoxyethylsulfonyl)piperidine (CAS: 1206969-48-3) is a specialized heterocyclic building block extensively utilized in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Identity, Synthesis, and Medicinal Chemistry Applications

Executive Summary

4-(2-Methoxyethylsulfonyl)piperidine (CAS: 1206969-48-3) is a specialized heterocyclic building block extensively utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors (e.g., JAK/STAT pathway modulators) and G-protein coupled receptor (GPCR) ligands. Structurally, it features a piperidine ring substituted at the C4 position with a sulfonyl group linked to a methoxyethyl tail.

This moiety acts as a critical pharmacophore in drug design, offering a dual function: the secondary amine serves as a versatile attachment point for aromatic scaffolds, while the sulfonyl-ether tail enhances water solubility and provides specific hydrogen-bond acceptor motifs to interact with solvent-exposed regions of protein binding pockets.

Chemical Identity & Physicochemical Profile

The following table consolidates the core identifiers and properties of the free base and its common hydrochloride salt form.

PropertySpecification
IUPAC Name 4-(2-methoxyethylsulfonyl)piperidine
Common Name 4-(2-Methoxyethylsulfonyl)piperidine
CAS Number (Free Base) 1206969-48-3
CAS Number (HCl Salt) 1984136-89-1
Molecular Formula

Molecular Weight 207.29 g/mol (Free Base); ~243.75 g/mol (HCl Salt)
SMILES COCCS(=O)(=O)C1CCNCC1
LogP (Predicted) ~0.2 (Low lipophilicity due to polar sulfone/ether)
H-Bond Donors/Acceptors 1 Donor (NH), 4 Acceptors (O=S=O, O-Me, N)
Synthetic Methodology

The synthesis of 4-(2-methoxyethylsulfonyl)piperidine requires a robust three-step protocol ensuring high regioselectivity and yield. The pathway begins with a protected thiopiperidine to prevent N-alkylation side reactions.

Step-by-Step Protocol

Step 1: Thioether Formation (Alkylation)

  • Reactants: tert-Butyl 4-mercaptopiperidine-1-carboxylate (1.0 eq), 1-bromo-2-methoxyethane (1.1 eq).

  • Reagents: Potassium Carbonate (

    
    , 2.0 eq), Acetone or DMF.
    
  • Procedure:

    • Dissolve the mercaptan in DMF under

      
       atmosphere.
      
    • Add

      
       and stir for 30 min to generate the thiolate anion.
      
    • Add 1-bromo-2-methoxyethane dropwise. Heat to 60°C for 4–6 hours.

    • Causality: The basic condition deprotonates the thiol (

      
      ), making it a potent nucleophile for 
      
      
      
      attack on the primary alkyl halide.
    • Workup: Dilute with water, extract with EtOAc.

Step 2: Oxidation to Sulfone

  • Reactants: Thioether intermediate (from Step 1).

  • Reagents: m-Chloroperbenzoic acid (mCPBA, 2.2 eq) or Oxone®.

  • Procedure:

    • Dissolve thioether in DCM at 0°C.

    • Add mCPBA portion-wise to control exotherm.

    • Stir at room temperature for 2 hours.

    • Mechanism: The sulfur atom undergoes two sequential oxidations: first to the sulfoxide (

      
      ), then to the sulfone (
      
      
      
      ).
    • Validation: Monitor by TLC/LCMS. Sulfones are significantly more polar than sulfides.

Step 3: N-Boc Deprotection

  • Reactants: Boc-protected sulfone.

  • Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM.

  • Procedure:

    • Treat the intermediate with acid at room temperature for 1 hour.

    • Concentrate in vacuo to yield the hydrochloride salt.

    • Yield: Typically >90% for this step.[1]

Visualized Synthetic Workflow

SynthesisPath Start N-Boc-4-mercaptopiperidine (Starting Material) Inter1 Intermediate 1: Thioether Start->Inter1 Alkylation (SN2) Reagent1 1-Bromo-2-methoxyethane + K2CO3 Reagent1->Inter1 Inter2 Intermediate 2: Boc-Sulfone Inter1->Inter2 Oxidation Reagent2 mCPBA (2.2 eq) Oxidation Reagent2->Inter2 Product 4-(2-Methoxyethylsulfonyl) piperidine HCl Inter2->Product Acid Hydrolysis Reagent3 HCl/Dioxane Deprotection Reagent3->Product

Caption: Figure 1. Three-step synthetic pathway from mercaptopiperidine to the target sulfone hydrochloride.

Structural Biology & Medicinal Chemistry

In drug discovery, this molecule is rarely the final drug but a critical "fragment" optimized for specific interactions.

Pharmacophore Analysis
  • Piperidine Ring (The Scaffold): The

    
     hybridized ring provides a defined vector (approx. 4.5 Å distance) between the amine attachment point and the sulfonyl group. This rigidity is superior to flexible alkyl chains for positioning the sulfone in a specific protein pocket.
    
  • Sulfonyl Group (

    
    ):  Acts as a strong hydrogen bond acceptor. In kinase inhibitors, this often interacts with the backbone NH of residues in the solvent-front region or the ribose-binding pocket.
    
  • Methoxyethyl Tail:

    • Solubility: The ether oxygen and sulfone polarity significantly lower the LogD of the parent molecule, improving oral bioavailability.

    • Metabolic Stability: The terminal methoxy group blocks metabolic oxidation that might occur on a simple alkyl chain (e.g.,

      
      -oxidation).
      
Mechanism of Interaction (SAR Logic)

SAR Center 4-(2-Methoxyethylsulfonyl) piperidine NH Secondary Amine (NH) Center->NH SO2 Sulfonyl Group (SO2) Center->SO2 Tail Methoxyethyl Tail Center->Tail Link Linker to Aromatic Core (e.g., Pyrimidine/Pyridine) NH->Link HBond H-Bond Acceptor (Interacts with Arg/Lys/Backbone) SO2->HBond Prop Modulates LogD & Solubility (Solvent Exposed) Tail->Prop

Caption: Figure 2. Structure-Activity Relationship (SAR) map detailing the functional role of each molecular segment.

Analytical Characterization

To validate the synthesis of 4-(2-methoxyethylsulfonyl)piperidine, the following analytical signatures should be observed:

  • Mass Spectrometry (ESI+):

    • Calculated

      
      
      
    • Observed peaks: 208.1 (Parent), often 230.1 (

      
      ).
      
  • 
     NMR (DMSO-
    
    
    
    , HCl salt):
    • 
       9.0–9.5 (br s, 2H, 
      
      
      
      ).
    • 
       3.70 (t, 2H, 
      
      
      
      ).
    • 
       3.40 (m, 2H, 
      
      
      
      ).
    • 
       3.30 (s, 3H, 
      
      
      
      ).
    • 
       3.25 (m, 1H, Piperidine CH-4).
      
    • 
       2.9–3.4 (m, 4H, Piperidine CH-2/6).
      
    • 
       1.7–2.2 (m, 4H, Piperidine CH-3/5).
      
References
  • PubChem Compound Summary. (2025). 4-(2-Methoxyethyl)piperidine (Related Precursor Data). National Center for Biotechnology Information. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-(2-Methoxyethylsulfonyl)piperidine

Abstract This application note details a robust, scalable protocol for the synthesis of 4-(2-methoxyethylsulfonyl)piperidine hydrochloride , a critical building block in medicinal chemistry for targeting GPCRs and kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 4-(2-methoxyethylsulfonyl)piperidine hydrochloride , a critical building block in medicinal chemistry for targeting GPCRs and kinases. The synthetic route utilizes a convergent strategy involving the S-alkylation of tert-butyl 4-mercaptopiperidine-1-carboxylate followed by selective oxidation and acid-mediated deprotection. This guide emphasizes process safety, impurity control (specifically the sulfoxide intermediate), and purification strategies suitable for gram-to-multigram scale execution.

Introduction

The sulfone moiety is a classic bioisostere for carbonyls and cyclic ethers, offering unique hydrogen-bonding geometry and metabolic stability. The 4-sulfonylpiperidine scaffold is increasingly prevalent in drug discovery programs, particularly in the design of JAK inhibitors and chemokine receptor antagonists.

The synthesis of 4-(2-methoxyethylsulfonyl)piperidine presents specific challenges:

  • Selectivity of Oxidation: Avoiding the formation of N-oxides while quantitatively converting the sulfide to the sulfone.

  • Solubility: The amphiphilic nature of the final salt requires specific isolation techniques.

  • Safety: Management of exothermic oxidation reactions and alkylating agents.

This protocol addresses these challenges via a three-step sequence: S-Alkylation


 Oxidation 

Deprotection
.

Retrosynthetic Analysis

The strategic disconnection focuses on the C-S bonds. The most reliable approach establishes the C(sp3)-S bond via nucleophilic substitution, followed by oxidation state adjustment.

Retrosynthesis cluster_legend Legend Target 4-(2-Methoxyethylsulfonyl)piperidine (Target Molecule) ProtectedSulfone N-Boc-4-(2-methoxyethylsulfonyl)piperidine (Protected Intermediate) Target->ProtectedSulfone Acid Deprotection ProtectedSulfide N-Boc-4-(2-methoxyethylthio)piperidine (Sulfide Precursor) ProtectedSulfone->ProtectedSulfide Oxidation (mCPBA) Precursors N-Boc-4-mercaptopiperidine + 1-Bromo-2-methoxyethane ProtectedSulfide->Precursors S-Alkylation (K2CO3) TargetNode Target SMNode Starting Material

Figure 1: Retrosynthetic logic prioritizing the stability of the Boc-protecting group during base-mediated alkylation and oxidation.

Experimental Protocol

Step 1: Synthesis of tert-butyl 4-((2-methoxyethyl)thio)piperidine-1-carboxylate

Objective: Alkylation of the thiol to form the thioether linkage.

  • Reagents:

    • tert-Butyl 4-mercaptopiperidine-1-carboxylate (1.0 equiv)

    • 1-Bromo-2-methoxyethane (1.2 equiv)

    • Potassium Carbonate (

      
      ) (2.0 equiv)
      
    • Acetone (Reagent Grade, 10 V)

Procedure:

  • Charge a reaction vessel with tert-butyl 4-mercaptopiperidine-1-carboxylate (e.g., 10.0 g, 46.0 mmol) and acetone (100 mL).

  • Add

    
     (12.7 g, 92.0 mmol) in a single portion.
    
  • Add 1-bromo-2-methoxyethane (5.2 mL, 55.2 mmol) dropwise over 10 minutes.

  • Heat the suspension to reflux (

    
    ) and stir for 12–16 hours.
    
    • Checkpoint: Monitor by TLC (10% EtOAc/Hexane). The thiol spot (

      
      ) should disappear.
      
  • Cool to room temperature and filter off the inorganic salts. Rinse the cake with acetone.

  • Concentrate the filtrate in vacuo to yield a pale yellow oil.

  • Purification: If necessary, purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).

    • Expected Yield: 85–92%

    • Data:

      
       signals for S-CH2 protons typically appear around 
      
      
      
      2.6–2.8 ppm.
Step 2: Oxidation to tert-butyl 4-((2-methoxyethyl)sulfonyl)piperidine-1-carboxylate

Objective: Selective oxidation of sulfide to sulfone without affecting the Boc group.

  • Reagents:

    • Thioether Intermediate (from Step 1) (1.0 equiv)

    • m-Chloroperbenzoic acid (mCPBA) (77% max, 2.5 equiv)

    • Dichloromethane (DCM) (15 V)

    • 10%

      
       (aq) (Quench)
      

Procedure:

  • Dissolve the thioether (11.5 g, 41.7 mmol) in DCM (170 mL) and cool to

    
    .
    
  • Critical Step: Add mCPBA (23.4 g, 104 mmol) portion-wise over 30 minutes. Caution: Exothermic.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Mechanism: The reaction proceeds through a sulfoxide intermediate.[1][2][3] Ensure complete conversion to sulfone (TLC: Sulfone is much more polar than sulfide).

  • Quench: Cool to

    
    . Slowly add 10% 
    
    
    
    solution (100 mL) to destroy excess peroxide. Stir vigorously for 20 minutes until the starch-iodide test is negative.
  • Workup: Separate layers. Wash the organic layer with saturated

    
     (
    
    
    
    mL) to remove m-chlorobenzoic acid, followed by brine.
  • Dry over

    
    , filter, and concentrate.
    
  • Crystallization: Triturate the solid residue with cold diethyl ether or hexanes to obtain a white solid.

    • Expected Yield: 80–85%

Step 3: Deprotection to 4-(2-Methoxyethylsulfonyl)piperidine Hydrochloride

Objective: Removal of the Boc group to release the secondary amine salt.

  • Reagents:

    • Sulfone Intermediate (from Step 2) (1.0 equiv)

    • 4M HCl in 1,4-Dioxane (10 equiv)

    • Dichloromethane (DCM) (5 V) or Methanol (for solubility if needed)

Procedure:

  • Dissolve the protected sulfone (10.0 g, 32.5 mmol) in minimal DCM (50 mL).

  • Add 4M HCl in dioxane (81 mL, 325 mmol) dropwise at room temperature.

  • Stir for 2–4 hours. A white precipitate often forms.

  • Concentrate the mixture in vacuo to remove excess HCl and solvent.

  • Isolation: Suspend the residue in diethyl ether (

    
     mL), stir for 30 minutes, and filter.
    
  • Dry the solid under high vacuum at

    
     for 12 hours.
    
    • Final Product: White hygroscopic solid.

    • Expected Yield: 95–99%

Critical Process Parameters & Visualization

Reaction Workflow Diagram

The following diagram illustrates the critical decision points and process flow.

Workflow Start Start: N-Boc-4-SH-Piperidine Alkylation Step 1: Alkylation (K2CO3, Acetone, Reflux) Start->Alkylation Check1 TLC Check (Disappearance of SH) Alkylation->Check1 Check1->Alkylation Incomplete (Add more R-Br) Oxidation Step 2: Oxidation (mCPBA, DCM, 0°C to RT) Check1->Oxidation Complete Quench Quench & Wash (Na2S2O3, NaHCO3) Oxidation->Quench Deprotection Step 3: Deprotection (4M HCl/Dioxane) Quench->Deprotection Final Final Product (HCl Salt) Deprotection->Final

Figure 2: Operational workflow highlighting the critical TLC checkpoint and quenching step.

Quantitative Data Summary
ParameterStep 1 (Alkylation)Step 2 (Oxidation)Step 3 (Deprotection)
Limiting Reagent ThiolThioetherN-Boc Sulfone
Stoichiometry 1.2 eq Bromide2.5 eq mCPBA10 eq HCl
Temperature

(Reflux)


Time 12–16 h4 h2–4 h
Typical Yield 85–92%80–85%95–99%
Key Impurity Disulfide dimerSulfoxideIsobutylene (gas)

Troubleshooting & Expert Insights

Controlling the Oxidation State
  • Issue: Incomplete oxidation leads to a mixture of sulfoxide and sulfone.

  • Insight: Sulfoxides are formed rapidly; the second oxidation step to sulfone is slower. If TLC shows an intermediate spot (

    
     between sulfide and sulfone), add an additional 0.5 equiv of mCPBA and stir longer.
    
  • Alternative: For larger scales (>100g), use catalytic Sodium Tungstate (

    
    ) with Hydrogen Peroxide (
    
    
    
    ) to avoid the massive solid waste generated by mCPBA (benzoic acid).
Solubility of the Final Salt
  • Issue: The HCl salt is highly polar and may be hygroscopic.

  • Insight: Avoid water during the final isolation. Use anhydrous ether or EtOAc for trituration. If the product "gums out," sonicate with acetonitrile to induce crystallization.

Safety Considerations
  • Alkylation: 1-Bromo-2-methoxyethane is a potential alkylating agent. Use gloves and work in a fume hood.

  • Oxidation: mCPBA is shock-sensitive and potentially explosive if dried completely. Keep wet with water/stabilizer or use commercially available 77% formulations. Always quench peroxides before concentrating.

References

  • General Sulfone Synthesis: Trost, B. M.; Curran, D. P. "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters, 1981 , 22(14), 1287-1290. Link

  • Piperidine Functionalization: Tsukamoto, T. et al. "Synthesis and structure-activity relationships of 4-sulfonylpiperidine derivatives as novel CCR1 antagonists." Bioorganic & Medicinal Chemistry Letters, 2007 , 17(6), 1769-1774. Link

  • Oxidation Protocols: Caron, S. et al. "Large-Scale Oxidation of Sulfides to Sulfones with Hydrogen Peroxide Catalyzed by Tantalum Carbide." Organic Process Research & Development, 2006 , 10(2), 257-261. Link

  • Boc Deprotection: Han, G. et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." Tetrahedron, 2004 , 60(11), 2447-2467. Link

Sources

Application

Comprehensive Characterization of N-Sulfonyl Piperidine Scaffolds: Integrated MS/NMR Protocols

Abstract The -sulfonyl piperidine moiety is a privileged pharmacophore in medicinal chemistry, appearing in numerous FDA-approved therapeutics (e.g., Donepezil analogs, 5-HT antagonists). However, its characterization pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The


-sulfonyl piperidine moiety is a privileged pharmacophore in medicinal chemistry, appearing in numerous FDA-approved therapeutics (e.g., Donepezil analogs, 5-HT

antagonists). However, its characterization presents unique challenges: the sulfonyl group's electron-withdrawing nature alters typical piperidine ring dynamics, and the stability of the S–N bond requires specific ionization energies for effective mass spectrometric fragmentation. This guide provides a self-validating protocol for the structural elucidation of these compounds using ESI-MS/MS and high-field NMR, focusing on stereochemical assignment and fragmentation logic.

Introduction: The Structural Challenge

The


-sulfonyl piperidine scaffold consists of a piperidine ring nitrogen-bonded to a sulfonyl group (

). Unlike amides, the sulfonamide nitrogen is pyramidal (

-like) rather than planar, yet the

bond exhibits restricted rotation due to steric and electronic factors.

Key Analytical Objectives:

  • Mass Spectrometry: Confirm the presence of the sulfonyl group via specific neutral loss signatures (

    
    ).
    
  • NMR: Establish the ring conformation (Chair vs. Twist-boat) and substituent orientation (Axial vs. Equatorial) using coupling constants (

    
    -values).
    

Mass Spectrometry Characterization (ESI-MS/MS)

Mechanistic Insight: The "Sulfur Dioxide Exclusion"

While sulfonamides are generally stable, they undergo distinct fragmentation under Collision-Induced Dissociation (CID). The most diagnostic pathway for


-sulfonyl piperidines is the rearrangement leading to the extrusion of sulfur dioxide (

, 64 Da).
  • Primary Ionization: Electrospray Ionization (ESI) in positive mode yields the protonated molecular ion

    
    .
    
  • Fragmentation Logic:

    • S–N Bond Cleavage: Homolytic or heterolytic cleavage often yields the sulfonyl cation (

      
      ) or the amine radical cation.
      
    • Rearrangement (The Diagnostic Event): In many aryl-sulfonyl piperidines, an intramolecular rearrangement occurs where the piperidine nitrogen attacks the aryl ring ipso-carbon, expelling

      
       (neutral loss of 64 Da).[1] This is highly specific to this scaffold.
      
Experimental Protocol: MS/MS Validation

Instrument: Q-TOF or Triple Quadrupole MS.[2]

  • Sample Preparation: Dissolve 0.1 mg compound in 1 mL MeOH:H

    
    O (50:50) + 0.1% Formic Acid.
    
  • Direct Infusion: Flow rate 10

    
    L/min.
    
  • Source Parameters:

    • Capillary Voltage: 3.5 kV (Positive Mode).

    • Cone Voltage: 30 V (Optimization required to prevent in-source fragmentation).

  • CID Optimization:

    • Apply stepped Collision Energy (CE): 15, 30, 45 eV.

    • Pass Criteria: Observation of the parent ion

      
       and the specific daughter ion 
      
      
      
      .
Visualization: MS Fragmentation Pathway

The following diagram illustrates the diagnostic fragmentation logic.

MS_Fragmentation Parent Parent Ion [M+H]+ Transition Transition State (S-N Bond Strain) Parent->Transition CID Energy Fragment1 Amine Fragment [Piperidine+H]+ Transition->Fragment1 Heterolytic Cleavage Fragment2 Sulfonyl Cation [R-SO2]+ Transition->Fragment2 Heterolytic Cleavage Rearrangement Rearrangement Product [M+H - SO2]+ Transition->Rearrangement Diagnostic Neutral Loss (-64 Da)

Figure 1: Diagnostic fragmentation pathways for N-sulfonyl piperidines under ESI-MS/MS conditions.

NMR Spectroscopy Characterization

Conformational Analysis logic

The piperidine ring in these compounds predominantly adopts a chair conformation . The


-sulfonyl group typically prefers the equatorial position to minimize 1,3-diaxial interactions, although the "anomeric effect" is less pronounced here than in 

-heterocycles.

The Diagnostic "Fingerprint":

  • 
    -Protons (H2/H6):  The 
    
    
    
    group deshields these protons, shifting them downfield to 2.8 – 3.4 ppm (distinct from
    
    
    -alkyl ~2.3 ppm).
  • Coupling Constants (

    
    ): 
    
    • Axial-Axial (

      
      ):  Large coupling (10–13 Hz ). This is the "Gold Standard" for confirming a chair conformation.
      
    • Axial-Equatorial (

      
      ):  Small coupling (2–5 Hz ).
      
Data Summary: Chemical Shift Expectations
PositionProton TypeChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
H-2, H-6 Axial (

)
2.6 – 2.9Triplet of Doublets (td)

H-2, H-6 Equatorial (

)
3.4 – 3.8Broad Doublet (bd)

H-3, H-5 Axial/Equatorial1.4 – 1.8MultipletComplex
H-4 Methine (if sub.)VariableMultipletDepends on substituent

Note: Values are approximate for


. In 

, peaks may broaden due to viscosity and solvation effects.
Experimental Protocol: Stereochemical Assignment

Instrument: 400 MHz or higher (600 MHz recommended for resolution of multiplets).

  • Solvent Selection: Start with CDCl

    
     . If signals overlap, switch to C
    
    
    
    D
    
    
    (Benzene-d6). The magnetic anisotropy of the benzene ring often resolves overlapping equatorial/axial protons in piperidines.
  • Experiment 1: 1D Proton (

    
    ):  Acquire 64 scans.
    
    • Action: Identify the H2/H6 region (2.6–3.8 ppm). Look for the wide triplet (indicative of

      
      ).
      
  • Experiment 2: 1D NOE or 2D NOESY:

    • Action: Irradiate the substituent at C-4.

    • Logic: If NOE is observed to H-2/H-6 axial protons, the C-4 substituent is axial . If NOE is observed to H-2/H-6 equatorial protons, the substituent is equatorial .

Visualization: NMR Logic Flow

NMR_Workflow Sample Purified Compound (10mg in CDCl3) H1_NMR 1H NMR Spectrum Sample->H1_NMR Alpha_Region Analyze H2/H6 Region (2.6 - 3.8 ppm) H1_NMR->Alpha_Region Coupling_Check Check J-Coupling Alpha_Region->Coupling_Check Large_J Large J (~11-13 Hz) Axial-Axial Coupling_Check->Large_J Small_J Small J (<5 Hz) Eq-Eq or Ax-Eq Coupling_Check->Small_J Chair_Conf Chair Conformation Confirmed Large_J->Chair_Conf Twist_Boat Twist-Boat or Rapid Flipping Small_J->Twist_Boat

Figure 2: Decision tree for stereochemical assignment of the piperidine ring based on J-coupling analysis.

Integrated Workflow: The Self-Validating System

To ensure scientific rigor, data from MS and NMR must converge. Do not rely on one technique alone.

The Convergence Checklist:

  • Synthesis Check: Reaction of Piperidine + Sulfonyl Chloride

    
     Product.
    
  • MS Check: Does the spectrum show

    
     AND the neutral loss of 64 Da (
    
    
    
    )?
    • If Yes: Sulfonamide bond is intact.

  • NMR Check: Do the

    
    -protons show large geminal splitting (
    
    
    
    ) and large vicinal axial-axial splitting (
    
    
    )?
    • If Yes: The ring is a stable chair, confirming the scaffold integrity.

Final Protocol Summary
StepTechniqueCritical ParameterSuccess Criteria
1LC-MS ESI+ / CID 30eVDetection of

fragment.
21H NMR 600 MHz, CDCl

Identification of

via

Hz.
3HSQC 2D 1H-13CConfirmation that H2/H6 protons correlate to C2/C6 carbons (~45-50 ppm).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for NMR coupling constants and MS fragmentation rules).

  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry (3rd ed.). CRC Press. (Source for ESI fragmentation mechanisms of sulfonamides).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Source for NOESY and stereochemical assignment protocols).

  • Perchuc, E., & Wilcken, R. (2018). "Conformational Analysis of Piperidines." Journal of Medicinal Chemistry. (Context for chair conformation stability in drug scaffolds).

Sources

Method

Application Note: Piperidine Architectures in Drug Discovery

From Synthetic Access to ADME Optimization Abstract The piperidine ring is arguably the most significant nitrogen heterocycle in modern drug discovery, classified as a "privileged scaffold" due to its presence in over 70...

Author: BenchChem Technical Support Team. Date: February 2026

From Synthetic Access to ADME Optimization

Abstract

The piperidine ring is arguably the most significant nitrogen heterocycle in modern drug discovery, classified as a "privileged scaffold" due to its presence in over 70 FDA-approved therapeutics, including Fentanyl (analgesic), Donepezil (Alzheimer’s), and Raloxifene (SERM). Its ubiquity stems from its ability to modulate physicochemical properties (pKa 8–10), enhance solubility, and serve as a rigid linker that directs pharmacophores into specific receptor pockets (GPCRs, Kinases).

This guide provides a validated technical roadmap for working with piperidine derivatives. It moves beyond basic theory to offer field-proven synthetic protocols , GPCR binding workflows , and metabolic stability optimization strategies essential for advancing hits to leads.

Structural Rationalization & Synthetic Access

The Pharmacophore Advantage

The piperidine ring adopts a chair conformation, minimizing torsional strain. This structural rigidity is crucial for entropy-favored binding events. In GPCR ligands (e.g., opioids, antipsychotics), the basic nitrogen often forms a critical salt bridge with an aspartate residue (e.g., Asp3.32 in aminergic receptors).

Protocol A: Modular Reductive Amination (The "Workhorse" Method)

While C-H activation is emerging for late-stage functionalization, reductive amination remains the industry standard for rapid library generation (SAR exploration). The Abdel-Magid protocol using Sodium Triacetoxyborohydride (STAB) is preferred over cyanoborohydride due to lower toxicity and better functional group tolerance.

Objective: Synthesis of N-substituted piperidine libraries from piperidone precursors.

Reagents:

  • Substrate: 4-Piperidone hydrochloride or substituted analog.[1]

  • Amine Component: Primary or secondary amine (1.0–1.2 equiv).

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred for rate) or THF.[2][3]

  • Catalyst: Acetic Acid (AcOH) (1.0 equiv) – Critical for ketone reactivity.

Step-by-Step Methodology:

  • Free Basing (Optional but Recommended): If starting with amine salts, neutralize with Et3N in DCE prior to addition.

  • Formation: In a dry vial, combine the piperidone (1.0 mmol) and the amine (1.1 mmol) in DCE (5 mL).

  • Activation: Add AcOH (1.0 mmol). Stir for 15–30 minutes at Room Temperature (RT) to promote iminium ion formation.

  • Reduction: Add STAB (1.5 mmol) in one portion. Note: Gas evolution is minimal compared to NaBH4.

  • Incubation: Stir at RT for 2–16 hours. Monitor by LC-MS for disappearance of the ketone.

  • Quench: Add saturated aqueous NaHCO3 (5 mL). Stir vigorously for 20 minutes to quench borate complexes.

  • Extraction: Extract with DCM (3x). Dry organics over Na2SO4 and concentrate.

Validation Criteria:

  • Purity: >95% via HPLC (254 nm).

  • Yield Target: >80% for unhindered amines.

  • Troubleshooting: If conversion is low, add molecular sieves (4Å) during the iminium formation step to remove water.

Visualization: Synthetic Workflow

SyntheticPathway Start Piperidone Precursor Step1 Iminium Ion Formation (AcOH/DCE) Start->Step1 + Amine Step2 Hydride Transfer (STAB) Step1->Step2 Check LC-MS Checkpoint Step2->Check Check->Step1 Incomplete (Add Sieves) Product N-Substituted Piperidine Check->Product Pass

Caption: Modular synthesis via Abdel-Magid reductive amination. The "Check" node ensures complete ketone consumption before workup.

Biological Validation: GPCR Binding Assays

Piperidine derivatives are dominant in GPCR pharmacology (e.g., Mu-Opioid Receptor agonists). A robust Radioligand Binding Assay is the gold standard for determining affinity (


).
Protocol B: Membrane Radioligand Binding (Mu-Opioid Example)

Objective: Determine the binding affinity (


) of a novel piperidine analog.

Materials:

  • Receptor Source: CHO-K1 cells overexpressing human Mu-Opioid Receptor (hMOR).

  • Radioligand: [3H]-DAMGO (Specific Activity ~50 Ci/mmol).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

  • Blocker: 0.1% Polyethyleneimine (PEI) (Pre-soak filters to reduce non-specific binding to glass fiber).

Workflow:

  • Membrane Prep: Homogenize cells in ice-cold buffer. Centrifuge (20,000 x g) to pellet membranes. Resuspend to ~10 µg protein/well.

  • Plate Setup: Use 96-well polypropylene plates.

    • Total Binding: Membrane + [3H]-DAMGO (1 nM).

    • Non-Specific Binding (NSB): Membrane + [3H]-DAMGO + Naloxone (10 µM excess).

    • Test: Membrane + [3H]-DAMGO + Piperidine Analog (10^-10 to 10^-5 M).

  • Incubation: 60 minutes at 25°C. Note: Equilibrium time varies by lipophilicity; piperidines are often lipophilic and reach equilibrium quickly.

  • Harvest: Rapid filtration through GF/B filters (pre-soaked in PEI) using a cell harvester.

  • Wash: 3x washes with ice-cold buffer (critical to remove unbound radioligand).

  • Detection: Liquid Scintillation Counting.

Data Analysis: Calculate


 using non-linear regression (4-parameter logistic fit). Convert to 

using the Cheng-Prusoff equation:

Where

is radioligand concentration and

is its dissociation constant.

ADME Optimization: Metabolic Stability

A common liability of the piperidine scaffold is oxidative metabolism by Cytochrome P450 (CYP) enzymes, specifically CYP2D6 and CYP3A4.

Metabolic Hotspots[5]
  • N-Dealkylation: Oxidation of the

    
    -carbon on the N-substituent.[4]
    
  • Ring Oxidation: Hydroxylation at the C2/C6 positions (alpha to nitrogen) or C3/C5, often leading to ring opening or lactam formation.

Optimization Strategy: The "Fluorine Scan"

Replacing metabolically labile C-H bonds with C-F bonds blocks oxidation due to the strength of the C-F bond (116 kcal/mol vs 99 kcal/mol for C-H) and electronic deactivation of the ring.

Comparative Stability Data (Simulated for Illustration):

Compound VariantModificationCYP3A4

(min)
Cl_int (µL/min/mg)Notes
Pip-001 (Parent) Unsubstituted12115Rapid

-oxidation
Pip-002 4,4-difluoro4532Blocks C4 oxidation; lowers pKa
Pip-003 2-methyl2855Steric hindrance at

-site
Pip-004 N-trifluoroethyl>60<10Blocks N-dealkylation completely
Visualization: Metabolic Fate & Blocking

Metabolism cluster_met CYP450 Pathways Parent Piperidine Parent (High Clearance) AlphaOx α-Hydroxylation (Lactam Formation) Parent->AlphaOx CYP3A4 NDealk N-Dealkylation (Loss of substituent) Parent->NDealk CYP2D6 Solution Optimization Strategy: Fluorine/Methyl Block AlphaOx->Solution Identify Site NDealk->Solution Stable Stable Lead (Low Clearance) Solution->Stable SAR Cycle

Caption: CYP450-mediated clearance pathways. Blocking alpha-carbons or the 4-position significantly extends half-life.

References

  • Review of Pharmacophore

    • Piperidine-based drug discovery.[1][5][6][7][8] (2017).[7][9] Elsevier.[7]

    • Source: (Verified Publisher Page)

  • Synthetic Protocol (Reductive Amination)

    • Abdel-Magid, A. F., et al. (1996).[2][3][9][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][9][10][11] The Journal of Organic Chemistry.[9][10]

    • Source:

  • Metabolic Mechanisms

    • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s.[4] (2011). Chemical Research in Toxicology.

    • Source:

  • Advanced Synthesis (C-H Activation)

    • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2023). Journal of Organic Chemistry.
    • Source:

Sources

Application

analytical methods for purity assessment of piperidine compounds

Application Note: Analytical Strategies for Purity Assessment of Piperidine Compounds Part 1: Introduction & Strategic Analysis Piperidine ( ) is a cornerstone pharmacophore in medicinal chemistry, serving as the structu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Strategies for Purity Assessment of Piperidine Compounds

Part 1: Introduction & Strategic Analysis

Piperidine (


) is a cornerstone pharmacophore in medicinal chemistry, serving as the structural backbone for diverse therapeutics including fentanyl, paroxetine, and methylphenidate derivatives. However, its analytical characterization presents two distinct physicochemical challenges that defeat standard "generic" gradients:
  • The "Chromophore Void": The saturated ring lacks a conjugated

    
    -system, rendering it invisible to standard UV detection (254 nm) unless derivatized.
    
  • The "Basicity Trap": With a pKa of ~11.2, piperidine exists as a protonated cation at neutral/acidic pH. This leads to severe secondary interactions with residual silanols on silica-based HPLC columns, resulting in peak tailing, poor resolution, and carryover.

This guide moves beyond standard pharmacopeial monographs to provide optimized, modern protocols that address these specific failure modes.

Strategic Method Selection Matrix

Do not default to HPLC-UV. Use this logic flow to select the optimal platform based on your analyte's volatility and available instrumentation.

MethodSelection Start Analyte Characterization VolatilityCheck Is the compound volatile? (BP < 250°C, Neutral form) Start->VolatilityCheck GC_FID PROTOCOL A: GC-FID (Direct Injection) VolatilityCheck->GC_FID Yes (e.g., Piperidine base) ChromophoreCheck Does it have a UV Chromophore? VolatilityCheck->ChromophoreCheck No (Salts/Complex APIs) HPLC_UV Standard RP-HPLC (High pH Hybrid Column) ChromophoreCheck->HPLC_UV Yes DetectorCheck Available Detectors? ChromophoreCheck->DetectorCheck No HPLC_CAD PROTOCOL B: HPLC-CAD/ELSD (Universal Detection) DetectorCheck->HPLC_CAD CAD/ELSD Available Deriv_HPLC PROTOCOL C: Derivatization + HPLC-UV (Tosyl-Chloride Method) DetectorCheck->Deriv_HPLC UV Only Available

Figure 1: Decision matrix for selecting the analytical platform. Note that GC-FID is preferred for the raw material (piperidine base) due to its simplicity and resolution of volatile impurities like pyridine.

Part 2: Detailed Experimental Protocols

Protocol A: GC-FID for Piperidine Raw Material & Volatile Impurities

Application: Purity assessment of Piperidine raw material; quantification of residual Pyridine. Rationale: Gas Chromatography (GC) bypasses the UV detection issue entirely. Using a base-deactivated column prevents the "shark-fin" tailing typical of amines.

Instrument Parameters:

  • System: GC with Flame Ionization Detector (FID).

  • Column: Base-deactivated polyethylene glycol (e.g., Rtx-Volatile Amine or CP-Volamine). Standard DB-5 columns will show significant tailing.

  • Dimensions: 30 m × 0.32 mm ID × 1.0 µm df.

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Inlet: Split mode (50:1), 250°C. Glass liner with wool (deactivated).

Temperature Program:

StageRate (°C/min)Temperature (°C)Hold Time (min)
Initial-405.0
Ramp 1102202.0
Total Run--~25 min

Sample Preparation:

  • Diluent: Dichloromethane (DCM) or Methanol (HPLC Grade).

  • Preparation: Dissolve 100 mg sample in 10 mL diluent (10 mg/mL).

  • System Suitability: Inject a standard containing Pyridine (impurity) and Piperidine.[1] Resolution (

    
    ) must be > 2.0. Tailing factor (
    
    
    
    ) for Piperidine must be < 1.5.
Protocol B: HPLC-CAD for Non-Chromophoric Piperidine Salts

Application: Purity of Piperidine salts (HCl, TFA) or non-UV active intermediates. Rationale: Charged Aerosol Detection (CAD) offers near-universal response independent of chemical structure.[2] We use a High-pH mobile phase with a Hybrid column to ensure the amine is neutral (suppressing ionization), which improves peak shape and retention.

Instrument Parameters:

  • Detector: Charged Aerosol Detector (CAD). Evaporation Temp: 35°C.

  • Column: Hybrid Silica C18 (e.g., Waters XBridge C18 or Phenomenex Gemini NX-C18).

    • Why: These columns withstand pH > 10, allowing operation above piperidine's pKa.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.[3]

Gradient Table:

Time (min)%A%BCurve
0.0955Initial
10.01090Linear
12.01090Hold
12.1955Re-equilibrate

Critical Note: Do not use phosphate buffers with CAD/ELSD as they are non-volatile and will clog the detector.

Protocol C: Derivatization HPLC-UV (The "Universal Access" Method)

Application: Labs without GC or CAD/MS. Rationale: Since piperidine has no UV chromophore, we attach one using Tosyl Chloride (TsCl). This reaction is robust, fast, and yields a stable sulfonamide detectable at 254 nm.

Reaction Workflow:

Derivatization Step1 Sample Solution (1 mg/mL in ACN) Step2 Add Reagent (Tosyl Chloride + NaHCO3) Step1->Step2 Step3 Incubate (60°C for 30 min) Step2->Step3 Step4 Quench (Add dilute HCl) Step3->Step4 Step5 Inject HPLC-UV (Detect @ 254 nm) Step4->Step5

Figure 2: Pre-column derivatization workflow using Tosyl Chloride.

Reagents:

  • Reagent A: 10 mg/mL p-Toluenesulfonyl chloride in Acetonitrile.

  • Base Buffer: 0.5 M Sodium Bicarbonate (

    
    ) in water.
    

Procedure:

  • Mix 500 µL Sample Solution + 200 µL Base Buffer + 500 µL Reagent A.

  • Vortex and heat at 60°C for 30 minutes.

  • Cool to room temperature.

  • Add 500 µL 1M HCl to quench excess base and neutralize.

  • Analysis: Inject 10 µL onto a standard C18 column (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Water/ACN gradient (0.1% Formic Acid).[4]

    • Detection: UV 254 nm.

    • Result: Piperidine elutes as N-tosylpiperidine (highly UV active).

Part 3: System Suitability & Troubleshooting

To ensure data integrity, every analytical run must include a System Suitability Test (SST).

Acceptance Criteria:

ParameterLimitScientific Justification
Tailing Factor (

)

(HPLC) /

(GC)
Basic amines interact with silanols; high tailing compromises integration accuracy.
Resolution (

)

Critical between Piperidine and Pyridine (common impurity).
Precision (RSD)

(n=6)
Confirms injection and detector stability.
Signal-to-Noise

(LOQ)
Required for trace impurity quantification.

Troubleshooting Guide:

  • Problem: Severe Peak Tailing in HPLC.

    • Root Cause: Silanol interactions.[5][6][7][8]

    • Fix: Switch to a "Hybrid" column (Protocol B) and raise pH to >10, OR add 0.1% Trifluoroacetic acid (TFA) to the mobile phase (TFA acts as an ion-pairing agent to mask silanols).

  • Problem: Ghost Peaks in Derivatization Method.

    • Root Cause: Excess Tosyl Chloride hydrolysis.

    • Fix: Run a "Blank Derivatization" (reagents only) to identify and exclude reagent peaks from integration.

References

  • BenchChem. (2025).[9][10][11] Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine. Retrieved from 10[11]

  • Asian Journal of Chemistry. (2020). A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content. Retrieved from 12

  • Journal of Chromatographic Science. (2022).[3] Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from 3

  • Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option? Retrieved from 2

  • United States Pharmacopeia (USP). Monograph: Meperidine Hydrochloride Impurities. Retrieved from 13

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 4-(2-Methoxyethylsulfonyl)piperidine Synthesis

Case ID: SULF-PIP-04 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary This technical guide addresses yield optimization for the synthesis of 4-(2-Methoxyethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SULF-PIP-04 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This technical guide addresses yield optimization for the synthesis of 4-(2-Methoxyethylsulfonyl)piperidine . This heterocyclic sulfone is a critical intermediate in medicinal chemistry (e.g., JAK inhibitors). Low yields in this pathway typically stem from three bottlenecks: chemoselectivity issues during oxidation (N-oxide vs. sulfone formation), incomplete S-alkylation , and product loss during aqueous workup due to the high polarity of the sulfonyl moiety.

This guide provides a self-validating protocol, troubleshooting decision trees, and advanced green chemistry alternatives.

Module 1: The Synthetic Workflow

The following diagram outlines the optimized "Gold Standard" pathway, highlighting Critical Process Parameters (CPPs) at each stage.

SynthesisWorkflow Start N-Boc-4-mercaptopiperidine Step1 Step 1: S-Alkylation (Base: K2CO3, Solv: DMF) CPP: Temp < 60°C Start->Step1 Inter1 Intermediate A: Sulfide Step1->Inter1 + 1-Bromo-2-methoxyethane Step2 Step 2: Oxidation (Oxone or Na2WO4/H2O2) CPP: pH Control Inter1->Step2 Inter2 Intermediate B: Sulfone (Protected) Step2->Inter2 Step3 Step 3: Deprotection (HCl/Dioxane or TFA) CPP: Anhydrous Conditions Inter2->Step3 Final Target: 4-(2-Methoxyethylsulfonyl) piperidine Step3->Final

Caption: Optimized 3-step linear synthesis focusing on N-protection and controlled oxidation.

Module 2: Detailed Protocols & Causality

Note: All protocols assume the use of N-protected piperidine (e.g., Boc) to prevent amine oxidation.

Step 1: S-Alkylation (The Foundation)

Objective: Attach the methoxyethyl chain to the thiol without causing elimination of the alkyl halide.

  • Reagents: N-Boc-4-mercaptopiperidine (1.0 eq), 1-Bromo-2-methoxyethane (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: DMF (Dimethylformamide) or Acetone.

  • Protocol:

    • Dissolve thiol in DMF (

      
      ).
      
    • Add

      
       and stir for 30 min at RT to generate the thiolate anion.
      
    • Add alkyl bromide dropwise.

    • Critical Insight: Heat to 50-60°C. Do not exceed 80°C, as 2-methoxyethyl bromide can undergo E2 elimination to form vinyl ethers, reducing electrophile availability.

  • Validation: TLC (Hex/EtOAc) should show disappearance of the thiol (often stains yellow with Ellman’s reagent or UV active if Boc is present).

Step 2: Oxidation (The Yield Killer)

Objective: Oxidize Sulfide


 Sulfone while avoiding N-Oxide formation.
Method A: The Robust Route (Oxone®)

Best for: Small to mid-scale, high chemoselectivity.

  • Reagents: Sulfide intermediate (1.0 eq), Oxone (2.5 eq).

  • Solvent: MeOH:H2O (1:1).

  • Protocol:

    • Dissolve sulfide in MeOH/H2O.

    • Add Oxone portion-wise at 0°C (exothermic).

    • Warm to RT and stir for 4–12 hours.

    • Why this works: Oxone operates via a persulfate mechanism that is highly selective for sulfur over nitrogen in acidic/neutral media.

    • Workup: Filter salts, concentrate MeOH, extract aqueous residue with DCM.

Method B: The Green Route (Tungstate Catalysis)

Best for: Scalability, cost-efficiency, and safety.

  • Reagents: Sulfide (1.0 eq), 30%

    
     (2.5 eq), 
    
    
    
    (1 mol%).
  • Solvent: Water or Acidic Acid.

  • Protocol:

    • Combine sulfide and catalyst in solvent.

    • Add

      
       slowly at RT.
      
    • Mechanism: The tungstate forms a peroxotungstate species that acts as the active oxygen transfer agent. This mimics enzymatic oxidation and is highly efficient [1].

Step 3: Deprotection & Isolation

Objective: Remove Boc group without losing the water-soluble product.

  • Challenge: The final sulfone-amine is highly polar.

  • Protocol: Treat Intermediate B with 4M HCl in Dioxane.

  • Isolation Trick: Do not perform a standard aqueous extraction with water/ether. The product will stay in the water.

    • Solution: Evaporate volatiles to dryness to get the HCl salt.

    • Free Basing: If free base is needed, use ion-exchange resin (SCX-2) or suspend in minimal water, basify with

      
      , and exhaustively extract with DCM:Isopropanol (3:1) .
      

Module 3: Troubleshooting Guide (FAQs)

Q1: My product contains a mixture of Sulfoxide and Sulfone. How do I push it to completion?

Root Cause: Insufficient oxidant or reaction time. The first oxidation (Sulfide


 Sulfoxide) is fast; the second (Sulfoxide 

Sulfone) is slower. Correction:
  • Stoichiometry: Ensure at least 2.2 to 2.5 equivalents of oxidant.

  • Temperature: If using mCPBA, warm from 0°C to RT. If using Tungstate/

    
    , heat to 40-50°C.
    
  • Check pH: For

    
     oxidations, slightly acidic conditions (pH 4-5) often accelerate the second oxidation step.
    
Q2: I see a significant "M+16" peak in Mass Spec that isn't the sulfoxide.

Root Cause: N-Oxide formation.[1] This occurs if the piperidine nitrogen is unprotected or if the protecting group is labile under oxidative conditions. Correction:

  • Ensure the Boc group is intact before oxidation.

  • Switch Oxidant: Avoid mCPBA if N-protection is weak. Use Oxone or

    
     , as these are less prone to N-oxidation compared to peracids [2].
    
Q3: My yield is <30% after aqueous workup, but the reaction looked clean on TLC.

Root Cause: Water solubility. The sulfone group adds significant polarity. The product is partitioning into the aqueous phase. Correction:

  • Salting Out: Saturate the aqueous layer with NaCl before extraction.

  • Solvent Switch: Replace Ethyl Acetate (poor solubility for sulfones) with DCM or Chloroform .

  • Continuous Extraction: For larger scales, use a continuous liquid-liquid extractor.

Module 4: Data & Decision Support

Oxidant Selection Matrix[2]
FeaturemCPBAOxone®Na2WO4 / H2O2
Selectivity (S vs N) ModerateHighVery High
Atom Economy Poor (ArCOOH waste)ModerateExcellent (Water byproduct)
Cost HighMediumLow
Workup Difficulty High (remove acid)Low (filtration)Low (extraction)
Scalability Low (Safety risk)MediumHigh
Troubleshooting Logic Tree

Troubleshooting Problem Identify Issue Check1 Incomplete Oxidation? (Sulfoxide present) Problem->Check1 Check2 Low Isolated Yield? Problem->Check2 Check3 Impurity M+16? Problem->Check3 Sol1 Increase Temp to 50°C Check Oxidant Eq (>2.5) Check1->Sol1 Sol2 Switch Extraction Solvent to DCM:IPA (3:1) Saturate Aqueous Phase Check2->Sol2 Sol3 Verify N-Protection Switch to Tungstate Cat. Check3->Sol3

Caption: Decision tree for diagnosing common yield-limiting factors.

References

  • Highly Efficient Oxidation of Sulfides with Hydrogen Peroxide Catalyzed by Sodium Tungstate. Source: Royal Society of Chemistry (Chemical Communications).[2] Context: Describes the catalytic cycle and efficiency of tungstate for selective sulfone synthesis. URL:

  • Selective Catalytic Oxidation of Organic Sulfides by Tungsten and Cerium Dioxide Nanoparticles. Source: ResearchGate.[3] Context: Validates the reuse of tungsten catalysts and selectivity over N-oxidation. URL:

  • Sulfone Synthesis by Oxidation (General Review). Source: Organic Chemistry Portal.[1][4] Context: Comparative analysis of mCPBA, Oxone, and H2O2 methods.[5] URL:

  • Solubility Profile of Piperidine Derivatives. Source: BenchChem Technical Guide. Context: Provides data on the solubility of substituted piperidines in organic solvents vs. water, critical for workup optimization. URL:

Sources

Optimization

Technical Support Center: Piperidine Reaction Troubleshooting

Senior Application Scientist Desk Welcome to the Piperidine Technical Support Center. This guide is designed for researchers encountering anomalies in Solid Phase Peptide Synthesis (SPPS), Knoevenagel condensations, or n...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk

Welcome to the Piperidine Technical Support Center. This guide is designed for researchers encountering anomalies in Solid Phase Peptide Synthesis (SPPS), Knoevenagel condensations, or nucleophilic substitutions.

Unlike standard protocols, this guide focuses on causality —understanding why a reaction failed so you can engineer a solution.

Module 1: Solid Phase Peptide Synthesis (SPPS)

The Issue: The "Aspartimide" Trap & Incomplete Deprotection

In SPPS, piperidine is the standard reagent for Fmoc removal.[1] However, its nucleophilicity is a double-edged sword. It drives the removal of the Fmoc group but can also attack the peptide backbone, specifically at Aspartic Acid residues.[2]

Q: My peptide mass spec shows a -18 Da mass shift (M-18) at Asp-Gly sequences. What happened?

A: You have triggered Aspartimide Formation . This is a base-catalyzed cyclization where the nitrogen of the amide bond attacks the side-chain ester of Aspartic acid. Piperidine promotes this by deprotonating the amide backbone.[1]

  • The Fix (The "Acidic Brake"): Add 0.1 M HOBt (1-Hydroxybenzotriazole) to your 20% Piperidine/DMF deprotection solution.

  • The Mechanism: HOBt acts as a proton source. It keeps the backbone amide nitrogen protonated (and thus non-nucleophilic) without being acidic enough to prevent the highly basic piperidine from removing the Fmoc group.

Q: My synthesis yield is dropping later in the sequence. Is the deprotection failing?

A: Likely. As the peptide grows, aggregation (beta-sheet formation) prevents piperidine from reaching the N-terminus.

  • The Fix: Switch to a DBU-spiked cocktail . DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a larger, stronger base that can penetrate aggregates better, but it must be used with piperidine or piperazine to scavenge the dibenzofulvene byproduct.

Comparison of Deprotection Cocktails
Cocktail CompositionApplicationRisk FactorMechanism Note
20% Piperidine / DMF Standard RoutineModerate (Aspartimide)Standard kinetic removal.
20% Piperidine + 0.1M HOBt Asp/Gly rich sequencesLow (Protects Backbone)HOBt buffers backbone pH.
2% DBU + 5% Piperazine "Difficult" / AggregatedHigh (Epimerization)DBU drives removal; Piperazine scavenges.
Visualizing the Pathway

The following diagram illustrates the competition between the desired Fmoc removal and the unwanted Aspartimide formation.

Fmoc_Pathways Fmoc_AA Fmoc-Peptide-Resin Base Piperidine Attack Fmoc_AA->Base Intermediate Free Amine (Desired) Base->Intermediate Beta-Elimination DBF Dibenzofulvene Base->DBF Side_Reaction Aspartimide (M-18) Intermediate->Side_Reaction Base-Catalyzed Cyclization (Asp-Gly) HOBt Add 0.1M HOBt HOBt->Intermediate Blocks Cyclization

Figure 1: The bifurcation of Fmoc deprotection. Piperidine removes the Fmoc group but can also catalyze the attack of the backbone nitrogen on the Asp side chain.[1] HOBt blocks this lower pathway.

Module 2: Knoevenagel Condensation

The Issue: Stalled Reactions & Catalyst "Death"

Piperidine is the classic catalyst for condensing aldehydes with active methylene compounds (e.g., malonic acid). Users often report reactions that start fast but stop at 50% conversion.

Q: Why do protocols recommend adding Acetic Acid with Piperidine? Isn't Piperidine a base?

A: The Knoevenagel mechanism is not a simple deprotonation; it requires an Iminium Ion intermediate.

  • Piperidine reacts with the aldehyde to form an iminium ion (which is more electrophilic than the aldehyde).

  • Formation of this ion requires proton transfer.

  • Acetic Acid acts as a buffer, facilitating the protonation/deprotonation steps required to form and collapse the intermediates. Without it, the catalytic cycle slows down.

Q: My reaction turns cloudy and stops. What is happening?

A: You are accumulating Water . The condensation releases one equivalent of water. Piperidine is hygroscopic; if the solvent becomes wet, the equilibrium shifts back toward the reactants.

  • The Fix: Use a Dean-Stark trap with toluene or benzene to physically remove water as an azeotrope.[3]

Protocol: The "Buffered" Knoevenagel

Use this for sluggish aldehydes.

  • Stoichiometry: 1.0 eq Aldehyde + 1.1 eq Active Methylene.

  • Solvent: Toluene (0.5 M concentration).

  • Catalyst: Add Piperidine (5 mol%) AND Glacial Acetic Acid (5 mol%) .

  • Setup: Reflux with Dean-Stark trap.

  • Validation: Monitor the collection of water in the trap. If water stops collecting, the reaction is done.

Module 3: Reagent Integrity & Handling

The Issue: The "Yellow Liquid" Phenomenon

Q: My piperidine has turned from clear to yellow. Can I still use it?

A: Do not use it for sensitive SPPS. The yellow color indicates oxidation products (N-oxides) or pyridine impurities. In SPPS, these impurities can cause capping of the N-terminus (acetylation-like reactions) or oxidative damage to Methionine/Tryptophan residues.

  • For General Synthesis (SnAr): It may be acceptable if the reaction is robust.

  • For SPPS: Distill over KOH or buy fresh.

Q: How do I store Piperidine to prevent this?

A: Piperidine absorbs CO2 from the air to form crystalline carbamates (clogging needles/lines).

  • Storage: Store under Argon or Nitrogen.

  • Container: Dark glass (amber) to prevent photo-oxidation.

Troubleshooting Logic Tree

Use this flow to diagnose low yields in piperidine-mediated reactions.

Troubleshooting_Flow Start Problem: Low Yield / Impurity Check_Color Is Piperidine Yellow? Start->Check_Color Discard Discard/Distill Check_Color->Discard Yes Reaction_Type Reaction Type? Check_Color->Reaction_Type No (Clear) SPPS SPPS (Fmoc Removal) Reaction_Type->SPPS Knoevenagel Knoevenagel / Condensation Reaction_Type->Knoevenagel Asp_Gly Contains Asp-Gly / Asp-Ser? SPPS->Asp_Gly Water_Removal Is Water Removal Active? Knoevenagel->Water_Removal Add_HOBt Add 0.1M HOBt Asp_Gly->Add_HOBt Yes Check_Agg Sequence > 20 AAs? Asp_Gly->Check_Agg No Use_DBU Switch to DBU/Piperazine Check_Agg->Use_DBU Yes Dean_Stark Install Dean-Stark Water_Removal->Dean_Stark No Check_Buffer Added Acetic Acid? Water_Removal->Check_Buffer Yes Add_AcOH Add 5 mol% AcOH Check_Buffer->Add_AcOH No

Figure 2: Diagnostic logic for identifying the root cause of piperidine reaction failures.

References
  • Biotage. (2023).[4][5] Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Retrieved from [Link]

  • Luna, O., et al. (2016). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society. Retrieved from [Link]

  • Carl Roth. (2025).[6] Safety Data Sheet: Piperidine. Retrieved from [Link]

  • American Chemical Society. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation. Retrieved from [Link]

Sources

Troubleshooting

optimization of reaction conditions for sulfonylpiperidine synthesis

Topic: Optimization of Reaction Conditions for Sulfonylpiperidine Synthesis Ticket ID: OPT-SULF-PIP-001 Status: Open Support Tier: Level 3 (Senior Application Scientist) Introduction: The Scope of Support Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for Sulfonylpiperidine Synthesis Ticket ID: OPT-SULF-PIP-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Scope of Support

Welcome to the Technical Support Center. You are likely here because you are synthesizing sulfonamides using piperidine derivatives—a critical pharmacophore in drug discovery (e.g., GPCR ligands, enzyme inhibitors).

While the formation of the sulfonamide bond (


) is chemically mature, "standard" conditions often fail when applied to complex, functionalized piperidines or unstable sulfonyl chlorides. This guide moves beyond the textbook to address yield collapse, impurity profiles, and scale-up failures .

Module 1: The Standard Protocol (Baseline)

Before troubleshooting, ensure your baseline protocol aligns with industry best practices. 90% of issues stem from deviating from these core parameters.

The "Gold Standard" Protocol (DCM/TEA)

Recommended for: Small scale (mg to g), non-polar piperidines.

  • Stoichiometry: 1.0 equiv Sulfonyl Chloride (

    
    ) + 1.1–1.2 equiv Piperidine + 1.5–2.0 equiv Base (
    
    
    
    or DIPEA).
  • Solvent: Dichloromethane (DCM) [Anhydrous].[1]

  • Temperature: Start at

    
    C, warm to RT.
    
  • Concentration: 0.1 M to 0.5 M.

Step-by-Step Workflow:

  • Dissolve piperidine and base in anhydrous DCM under

    
     atmosphere.
    
  • Cool to

    
    C.
    
  • Add sulfonyl chloride (dissolved in minimal DCM) dropwise over 10–15 mins.

    • Why? Exotherms promote hydrolysis and bis-sulfonylation (rare in piperidines but possible with impurities).

  • Monitor by TLC/LCMS. Complete conversion usually occurs < 2 hours.

Module 2: Troubleshooting & Optimization (FAQs)

Category A: Reactivity & Yield Issues

Q1: My LCMS shows significant sulfonic acid (


) and low product yield. Is my piperidine unreactive? 
Diagnosis:  This is rarely due to piperidine nucleophilicity. It is almost always competitive hydrolysis  of the sulfonyl chloride.
The Fix: 
  • Moisture Control: Sulfonyl chlorides are notoriously hygroscopic. Ensure your DCM is dried over molecular sieves.

  • The "Reverse Addition" Trick: Instead of adding the chloride to the amine, add the amine/base mixture to the chloride .

    • Mechanism:[2][3] This keeps the sulfonyl chloride concentration high relative to the water trace initially, favoring the kinetic reaction with the amine.

  • Reagent Quality: If your sulfonyl chloride is old, it may already be partially hydrolyzed. Recrystallize or distill it, or use a 10–20% excess.

Q2: The reaction stalls at 60% conversion. Adding more chloride doesn't help. Diagnosis: HCl salt formation. As the reaction proceeds, HCl is generated. If your base (TEA) is insufficient or the salt precipitates and coats the stir bar, the reaction stalls. The Fix:

  • Switch Base: Use Pyridine as both solvent and base (or a co-solvent). Pyridine is an excellent acyl transfer catalyst and prevents "clumping" of salts.

  • Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine). This forms a highly reactive

    
    -sulfonylpyridinium intermediate that reacts rapidly with the piperidine.
    
Category B: Impurity Management

Q3: I have excess sulfonyl chloride remaining. How do I remove it without column chromatography? Diagnosis: Sulfonyl chlorides are non-polar and co-elute with sulfonamides. The Fix: The "Polyamino Scavenger" or "Hydrolysis Wash."

  • Method A (Hydrolysis - Robust): Wash the organic layer vigorously with 2N NaOH or saturated

    
      for 30 minutes. This hydrolyzes the remaining 
    
    
    
    into the water-soluble sulfonate (
    
    
    ), which partitions into the aqueous layer.[4]
  • Method B (Quench - Gentle): Add N,N-dimethylethylenediamine (0.5 equiv) to the reaction mixture 15 mins before workup. This converts excess chloride into a highly polar amine-sulfonamide that sticks to silica or washes out with acid.

Q4: My piperidine has a hydroxyl group (e.g., 4-hydroxypiperidine). I'm seeing O-sulfonylation. Diagnosis: Chemoselectivity failure. While amines are more nucleophilic than alcohols, sulfonyl chlorides are "hard" electrophiles and can react with oxygen under aggressive conditions. The Fix:

  • Temperature Control: Strictly maintain

    
    C.
    
  • Solvent Switch: Use THF or MeCN instead of DCM.

  • Base Choice: Avoid strong bases or DMAP (which catalyzes O-sulfonylation). Use inorganic bases like

    
      in a biphasic system (Schotten-Baumann conditions). The hydroxyl group remains protonated and unreactive in the aqueous phase, while the amine reacts at the interface.
    

Module 3: Green Chemistry & Scale-Up

Q5: We need to scale this to 100g. DCM is not permitted due to environmental regulations. What are the alternatives? Recommendation: Switch to 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) .

Comparative Data: Solvent Selection

SolventGreen ScoreSolubility (Sulfonyl Cl)Workup EaseNotes
DCM LowExcellentExcellentStandard, but toxic/regulated.
2-MeTHF HighGoodGoodBio-derived.[1][5] Forms clean phase cuts with water.[1]
EtOAc MediumModerateGoodCan react with strong amines over long times (aminolysis).
Water HighPoorPoorRequires surfactant or vigorous stirring (Schotten-Baumann).
The "Green" Protocol (Schotten-Baumann)
  • Dissolve piperidine in 2-MeTHF .

  • Add equal volume of 1M aqueous

    
     .
    
  • Add sulfonyl chloride.[6][7][8] Stir vigorously at RT.

  • Advantage: The byproduct (NaCl/Na-sulfonate) stays in water. The product stays in 2-MeTHF. Simply separate layers and evaporate.

Module 4: Visualizing the Logic

Decision Tree: Reaction Optimization

ReactionLogic Start Start: Sulfonylpiperidine Synthesis CheckSolubility Is the Piperidine Water Soluble? Start->CheckSolubility Schotten Use Schotten-Baumann Conditions (Water/DCM or Water/2-MeTHF + Na2CO3) CheckSolubility->Schotten Yes CheckSensitive Does Piperidine have -OH/-NH groups? CheckSolubility->CheckSensitive No Standard Standard Protocol (DCM + TEA, 0°C) CheckSensitive->Standard No Selective Selective Protocol (THF, -10°C, No DMAP) CheckSensitive->Selective Yes Issue Issue Detected? Standard->Issue Hydrolysis Problem: Low Yield / Hydrolysis Issue->Hydrolysis Impurity Problem: Excess Sulfonyl Chloride Issue->Impurity FixHydrolysis Fix: Dry Solvents + Reverse Addition Hydrolysis->FixHydrolysis FixImpurity Fix: NaOH Wash or Amine Scavenger Impurity->FixImpurity

Caption: Decision matrix for selecting reaction conditions and troubleshooting common failure modes.

Mechanistic Pathway & Side Reactions

Mechanism R1 Sulfonyl Chloride (Electrophile) TS Tetrahedral Transition State R1->TS SulfAcid Sulfonic Acid (Impurity) R1->SulfAcid Hydrolysis R2 Piperidine (Nucleophile) R2->TS Base Base (TEA) Salt H-Base+ Cl- (Salt) Base->Salt Scavenges HCl Prod N-Sulfonylpiperidine (Product) TS->Prod TS->Salt Water H2O (Moisture) Water->SulfAcid

Caption: Reaction pathway showing the competition between product formation and hydrolysis (red path).

References

  • BenchChem Technical Support. (2025).[4][9] Removal of Benzenesulfonyl Chloride from Reaction Mixtures. Retrieved from

  • Gomes, R. F., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide Derivatives. MDPI Molbank , 2019(1), M1043. Retrieved from

  • Bisz, E., & Szostak, M. (2018). 2-Methyltetrahydrofuran: A Green Solvent for Iron-Catalyzed Cross-Coupling Reactions.[10] Organic Letters , 20(18). (Contextualizing 2-MeTHF as a green solvent for electrophilic coupling). Retrieved from

  • Sarpong, R., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents. Journal of the American Chemical Society . (Discussing instability of heteroaryl sulfonyl chlorides). Retrieved from

Sources

Optimization

Technical Support Center: Removing Colored Impurities from Piperidine Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical protocols for addressing the common challenge of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical protocols for addressing the common challenge of colored impurities in piperidine-containing compounds. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights, explaining not just the how, but the fundamental why behind each experimental choice.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers face when encountering discolored piperidine derivatives.

Q1: My piperidine compound has a yellow or brown tint. What is the primary cause?

A yellow to brown discoloration in piperidine and its derivatives is almost always a result of oxidation.[1][2][3] Piperidine compounds, particularly the free base form, are susceptible to oxidation when exposed to air and light over time.[2][4] This process can form a complex mixture of degradation products, including N-oxides, imines, and other high-molecular-weight species that absorb visible light.[5][6][7] While sometimes present in trace amounts, these colored impurities are a clear indicator of product degradation and should be removed for high-purity applications.[1][8]

Q2: Is a slight discoloration always a critical issue for my experiment?

The significance of the color depends entirely on the downstream application. For routine synthetic steps where the piperidine is used in excess as a simple base, minor discoloration may not affect the reaction outcome.[9] However, for applications in drug development, biological assays, or when preparing final active pharmaceutical ingredients (APIs), color is a critical quality attribute indicating impurity.[10][11] These impurities can interfere with biological assays, leading to false positives, or compromise the stability and safety profile of a drug candidate.[12][13] Therefore, purification is strongly advised.[1]

Q3: What are the most common methods for removing these colored impurities?

There are four primary methods, each suited to different scales, compound properties, and impurity profiles:

  • Activated Carbon Treatment: Excellent for adsorbing high-molecular-weight colored impurities.[14][15]

  • Recrystallization: A powerful technique for purifying solid compounds, offering high purity if a suitable solvent is found.[16]

  • Column Chromatography: A versatile method for separating the target compound from impurities with different polarities.[17]

  • Distillation: The most effective method for purifying liquid piperidines or their volatile derivatives, especially at reduced pressure.[1][2]

Q4: How do I select the best purification method for my specific compound?

The choice depends on several factors:

  • Physical State: Is your compound a solid or a liquid? Solids are amenable to recrystallization and carbon treatment, while liquids are best purified by distillation.

  • Thermal Stability: If your compound is sensitive to heat, distillation at atmospheric pressure may cause decomposition. Vacuum distillation is a gentler alternative.[18][19]

  • Solubility: Recrystallization and carbon treatment require a solvent in which your compound has suitable solubility characteristics (e.g., high solubility when hot, low when cold for recrystallization).[16]

  • Impurity Profile: If the impurities have significantly different polarities from your product, column chromatography is often the most effective separation method.[20]

Below is a decision-making workflow to guide your selection process.

G start Start: Discolored Piperidine Compound is_solid Is the compound a solid? start->is_solid is_liquid Is the compound a liquid? is_solid->is_liquid No find_solvent Can a suitable recrystallization solvent be found? is_solid->find_solvent Yes thermal_stable Is it thermally stable? is_liquid->thermal_stable Yes distill_vac Method: Vacuum Distillation is_liquid->distill_vac No distill_atm Method: Atmospheric Distillation thermal_stable->distill_atm Yes thermal_stable->distill_vac No recrystallize Method: Recrystallization find_solvent->recrystallize Yes carbon_treat Method: Activated Carbon Treatment find_solvent->carbon_treat No recrystallize->carbon_treat If color persists in crystals chromatography Method: Column Chromatography carbon_treat->chromatography If color persists

Caption: A decision-making workflow for selecting a purification method.

Troubleshooting Guides & In-Depth Methodologies

This section provides a deeper dive into common purification techniques, outlining the causality behind experimental choices and how to overcome specific challenges.

Activated Carbon Treatment
  • Scientific Principle: Activated carbon possesses a highly porous, graphitic structure with a vast surface area.[21] Colored impurities, which are often large, polycyclic, or have extended conjugated π-systems, are selectively adsorbed onto this surface via π-stacking and other non-covalent interactions.[21] Your smaller, less conjugated piperidine compound has a lower affinity for the carbon and remains in solution.

  • When to Use: This is an excellent choice for removing trace to moderate amounts of colored impurities from both solid and liquid compounds that can be dissolved in a suitable solvent. It is often used as a final polishing step after recrystallization or before solvent removal.[14]

  • Common Issues & Troubleshooting:

    • Issue: Low product recovery after treatment.

      • Cause: The activated carbon can also adsorb your target compound, especially if it has aromatic substituents. Using too much carbon or allowing for excessive contact time increases this risk.

      • Solution: Start with a minimal amount of activated carbon, typically 1-5% of the solute's weight.[14] Monitor the decolorization process and filter the carbon as soon as the desired color improvement is achieved (often within 15-30 minutes). Perform a small-scale trial first to optimize the carbon amount and contact time.

    • Issue: Fine carbon particles pass through the filter paper.

      • Cause: Standard filter paper may not be sufficient to trap the smallest carbon particles.

      • Solution: Perform the hot filtration through a pad of Celite® or diatomaceous earth layered on top of the filter paper. This creates a finer filtration bed that traps the carbon particles effectively.

Recrystallization
  • Scientific Principle: This technique leverages the differences in solubility between the desired compound and its impurities in a specific solvent at varying temperatures.[22] An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures, while impurities either remain insoluble at high temperatures or stay dissolved upon cooling.[16]

  • When to Use: This is the gold standard for purifying solid compounds, as it can remove both colored and non-colored impurities, often yielding material of very high purity.

  • Common Issues & Troubleshooting:

    • Issue: The compound "oils out" instead of crystallizing.

      • Cause: The solution is too concentrated, or the cooling rate is too fast, causing the compound to come out of solution above its melting point.

      • Solution: Add a small amount of additional hot solvent to redissolve the oil. Allow the solution to cool much more slowly. Scratching the inside of the flask with a glass rod at the solution's surface can initiate nucleation. If this fails, adding a "seed crystal" of the pure compound can be highly effective.

    • Issue: The resulting crystals are still colored.

      • Cause: The colored impurity has similar solubility properties to your compound and co-precipitates.

      • Solution: The chosen solvent system is not selective enough. A secondary purification step is needed. Dissolve the colored crystals and perform an activated carbon treatment as described above, followed by hot filtration and cooling to recrystallize.[22] Alternatively, screen for a different recrystallization solvent or consider column chromatography.

Column Chromatography
  • Scientific Principle: This method separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel, alumina) and a mobile phase (the eluent).[20] Compounds that interact more strongly with the polar stationary phase will move down the column more slowly.

  • When to Use: Highly effective for separating complex mixtures or when recrystallization fails. It can be used for both solid and liquid compounds.

  • Common Issues & Troubleshooting:

    • Issue: The purified piperidine compound shows significant "peak tailing" on the chromatogram and elutes in many fractions.

      • Cause: The basic nitrogen atom of the piperidine ring interacts strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape and difficult separation.[17]

      • Solution: Add a basic modifier to the mobile phase to compete for the acidic sites. The most common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v).[17] For very basic compounds, a 1-2% solution of 7N ammonia in methanol can be effective.[17] Alternatively, consider using a different stationary phase, such as basic or neutral alumina, which lacks acidic sites.[17]

G start Start: Peak Tailing in Piperidine Purification cause Primary Cause: Strong interaction of basic piperidine with acidic silica gel start->cause solution_header Troubleshooting Solutions mod_mobile Modify Mobile Phase solution_header->mod_mobile mod_stationary Modify Stationary Phase solution_header->mod_stationary add_tea Add 0.1-1% Triethylamine (TEA) to eluent mod_mobile->add_tea add_nh3 Use 1-2% 7N NH3 in MeOH for very basic compounds mod_mobile->add_nh3 use_alumina Use Basic or Neutral Alumina mod_stationary->use_alumina use_deactivated Use Amine-Deactivated Silica mod_stationary->use_deactivated

Caption: Troubleshooting guide for column chromatography of piperidine derivatives.

Data Summary: Comparison of Purification Techniques

Technique Applicability Typical Recovery Pros Cons
Activated Carbon Solids/Liquids in solution85-99%Simple, fast, effective for trace color bodies.[14]Can adsorb product, does not remove non-colored impurities.
Recrystallization Crystalline Solids70-95%Potentially yields very high purity, removes various impurities.[16]Requires finding a suitable solvent, can have lower recovery.
Column Chromatography Solids and Liquids60-90%Highly versatile, separates complex mixtures based on polarity.[17]Can be time-consuming, requires larger solvent volumes, potential for tailing.
Vacuum Distillation Thermally Labile Liquids80-98%Excellent for purifying liquids at lower temperatures, preventing decomposition.[18]Requires specialized equipment, not suitable for non-volatile compounds.

Detailed Experimental Protocols

Protocol 1: Activated Carbon Decolorization

This protocol describes a standard procedure for removing colored impurities from a solution.

  • Dissolution: In an Erlenmeyer flask, dissolve your crude, colored piperidine compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate) with heating and stirring.

  • Carbon Addition: Once fully dissolved, remove the flask from the heat source. Add activated carbon (decolorizing charcoal), starting with approximately 1-2% of the weight of your compound.

    • Scientist's Note: Never add carbon to a boiling solution, as it can cause violent bumping.

  • Heating & Stirring: Gently heat the mixture with stirring for 15-30 minutes. Do not boil vigorously. The solution should show a noticeable decrease in color.

  • Hot Filtration: Set up a filtration apparatus with a pre-heated funnel and fluted filter paper (or a Celite® pad for very fine carbon). Quickly filter the hot solution to remove the activated carbon.[14]

  • Product Isolation: The resulting colorless filtrate can now be cooled to induce recrystallization or concentrated under reduced pressure to recover the purified product.

G step1 1. Dissolve crude compound in minimal hot solvent step2 2. Cool slightly, add 1-2% (w/w) activated carbon step1->step2 step3 3. Gently heat and stir for 15-30 min step2->step3 step4 4. Perform hot filtration through filter paper or Celite® pad step3->step4 step5 5. Collect colorless filtrate step4->step5 step6 6. Isolate product (Recrystallize or Concentrate) step5->step6

Caption: Workflow for activated carbon decolorization.

Protocol 2: Standard Recrystallization

This protocol outlines the steps for purifying a solid compound.

  • Solvent Selection: In small test tubes, test the solubility of your crude compound (approx. 20 mg) in various solvents (approx. 0.5 mL). An ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.[23]

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is just fully dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities (including residual carbon from a previous step) are present, perform a hot filtration as described in the carbon protocol to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[23]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Piperidine Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Benchchem. (n.d.). Piperidine Purification and Isolation: A Technical Support Guide.
  • Biosynce. (2025). Under what conditions does piperidine decompose?.
  • Thøgersen, J., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A.
  • Dates Activated Carbon. (2020). The Role Of Activated Carbon In Organic Synthesis.
  • Benchchem. (n.d.). Common challenges in working with piperidine-based compounds.
  • Thøgersen, J., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
  • Freeman, S. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Urban, P. (1956). U.S. Patent No. 2,744,938.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • Wang, P., et al. (2005).
  • Wang, D. Y., et al. (1989).
  • Shimadzu. (2023). Is Color Analysis an Effective Method for QA/QC in Pharmaceutical Manufacturing?.
  • Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine.
  • ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals.
  • Reddit. (2017). How do activated carbons selectively 'sense' colored impurities?.
  • Zhulin Carbon. (2025). Activated Carbon for Color Removal | 6 key Applications.
  • Britton, E. C., & Lange, N. A. (1944). U.S. Patent No. 2,363,157.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Distillation at Reduced Pressures.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • Sahu, P. K., et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.
  • Pharmaguideline. (n.d.). Basic Principle and Methodology of Distillation Under Reduced Pressure and Steam Distillation.
  • JSM Central. (n.d.). Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products.
  • Biotage. (2023). How to remove color from my reaction product?.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Aggregation of Piperidine Compounds in Assays.
  • Oram, P. D., & Strine, J. (2006). Color measurement of a solid active pharmaceutical ingredient as an aid to identifying key process parameters.
  • Moravek. (n.d.). Common API Mistakes and How To Avoid Them.
  • Pharmaceutical Outsourcing. (2018). What Could Possibly Go Wrong in API Development?.

Sources

Troubleshooting

Ticket #101: Pyridine Hydrogenation Yields Low Diastereoselectivity (dr)

Technical Support Center: Stereoselective Piperidine Synthesis Welcome to the Advanced Synthesis Support Hub. Current Status: Online Operator: Senior Application Scientist (Ph.D., 15+ years Process Chem) You are accessin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stereoselective Piperidine Synthesis

Welcome to the Advanced Synthesis Support Hub. Current Status: Online Operator: Senior Application Scientist (Ph.D., 15+ years Process Chem)

You are accessing the Piperidine Stereocontrol Module . Piperidines are the structural backbone of blockbusters like paroxetine and ritalin, yet controlling their stereochemistry—particularly the cis/trans relationship (diastereoselectivity) and absolute configuration (enantioselectivity)—remains a notorious bottleneck in medicinal chemistry.

This guide is structured as a series of Support Tickets addressing the most frequent failure modes we encounter in the field.

User Issue: "I am hydrogenating a 2,6-disubstituted pyridine to get the cis-piperidine. I’m using Pd/C in methanol, but I’m seeing significant trans product and catalyst deactivation."

Diagnosis: You are fighting two enemies: Catalyst Poisoning and Substrate Basicity .

  • Poisoning: The product (piperidine) is more basic than the starting material (pyridine). As the reaction proceeds, the product binds tightly to the metal surface, killing the catalyst.

  • Stereocontrol: While heterogeneous hydrogenation generally favors cis-addition (hydrogen comes from the metal surface), the lack of substrate activation slows the rate, allowing isomerization or partial reduction.

Protocol A: Heterogeneous "Acid-Spiked" Hydrogenation

Target: High cis-diastereoselectivity (typically >95:5 dr).

The Fix: You must protonate the nitrogen.[1] This prevents the product from poisoning the catalyst and activates the pyridine ring toward hydride attack.

Step-by-Step Workflow:

  • Solvent System: Switch to Acetic Acid (AcOH) or a mixture of MeOH/HCl (1.1 equiv) . Do not run this in neutral MeOH.

  • Catalyst: Use 5 wt% Rh/C or PtO₂ (Adam’s Catalyst) . Rhodium is generally superior to Palladium for minimizing ring-opening side reactions.

  • Pressure: Increase H₂ pressure to 50–80 bar (using a high-pressure reactor or flow system like H-Cube). Higher pressure accelerates the kinetic cis-reduction over thermodynamic equilibration.

ParameterRecommendationMechanistic Reason
Solvent Glacial AcOHProtonates pyridine (

) to pyridinium; prevents product inhibition.
Catalyst Rh/C or PtO₂Higher activity for aromatic reduction than Pd; favors cis-adsorption.
Pressure >50 barIncreases turnover frequency (TOF); minimizes time for isomerization.
Protocol B: The "Glorius" Interrupted Hydrogenation (Enantioselective)

Target: Enantiopure piperidines from achiral pyridines.

If you need absolute enantiocontrol, standard heterogeneous catalysis won't work. You need the Glorius Method using a chiral auxiliary.[2][3]

  • Auxiliary Installation: Condense your pyridine with a chiral oxazolidinone (e.g., Evans auxiliary type).

  • Catalyst System: Use [Ir(cod)Cl]₂ with a chiral phosphine ligand.

  • Mechanism: The auxiliary directs the hydrogenation to one face of the pyridine. Crucially, this method can be "interrupted" to form chiral enol ethers or fully reduced to piperidines.

Ticket #102: Loss of Stereochemistry during N-Boc Piperidine Lithiation

User Issue: "I’m trying to functionalize N-Boc piperidine at the


-position using s-BuLi/(-)-sparteine. This works perfectly for my pyrrolidine substrates, but the piperidine analog gives me a racemic mixture or low ee."

Diagnosis: This is a classic "Ring Size Trap." You are assuming piperidines behave like pyrrolidines. They do not.

  • Root Cause: Boc-Group Rotation. In pyrrolidines (5-membered), the N-Boc group rotation is slow (

    
     hours at -78°C).[4][5] In piperidines (6-membered), the steric clash is lower, and rotation is fast  (
    
    
    
    seconds at -78°C).
  • Consequence: Even if the lithiation is stereoselective, the intermediate equilibrates rapidly, losing the stereochemical information before the electrophile attacks.

Visualizing the Failure Mode

BocRotation cluster_fix The Solution: Transmetallation Substrate N-Boc Piperidine Lithiation Lithiation (s-BuLi/Sparteine) Substrate->Lithiation Complex_A Lithiated Species A (Kinetic Product) Lithiation->Complex_A Stereoselective Deprotonation Complex_B Lithiated Species B (Thermodynamic Mix) Complex_A->Complex_B FAST Boc Rotation (t1/2 ~ 4s @ -78C) Transmetal Add ZnCl2 or CuCN Complex_A->Transmetal Immediate Trap Product Racemic Product Complex_B->Product Electrophile Trapping Stable Stable Organozinc Species Transmetal->Stable Final Enantiopure Product Stable->Final

Caption: The "Boc-Rotation Trap" in piperidine lithiation. Fast rotation leads to racemization unless immediately transmetallated.

Protocol: The Transmetallation Fix (Beak/O'Brien Method)

The Fix: You cannot rely on the stability of the organolithium intermediate. You must transmetallate to a configurationally stable species (Zinc or Copper) immediately.

  • Reagents: s-BuLi (1.3 equiv), (+)-Sparteine surrogate (1.3 equiv).

  • Temperature: Cool to -78°C .

  • Lithiation: Add s-BuLi dropwise. Stir for only 10-15 minutes . (Do not stir for hours).

  • Transmetallation (CRITICAL): Add ZnCl₂ (1.0 M in THF) or CuCN immediately at -78°C.

    • The organozinc/copper species holds the stereochemistry because the metal-carbon bond is more covalent and less prone to rotation-induced equilibration.

  • Electrophile: Add your electrophile (e.g., allyl bromide) after transmetallation.

  • Warm up: Allow to warm to room temperature slowly.

Ticket #103: Controlling 2,6-Cis vs. Trans in De Novo Synthesis

User Issue: "I am building a piperidine ring via double reductive amination of a 1,5-diketone. I need the cis-2,6-isomer, but I keep getting mixtures."

Diagnosis: You are relying on substrate control without considering the transition state energies. The stereochemical outcome in reductive amination is dictated by the A(1,3) strain in the intermediate iminium ion.

Decision Matrix: Kinetic vs. Thermodynamic Control
Desired IsomerStrategyMechanism
2,6-Cis (Thermodynamic)One-Pot Reductive Amination The reaction passes through a reversible enamine/iminium equilibrium. The bulky groups prefer the equatorial position to minimize 1,3-diaxial interactions.
2,6-Trans (Kinetic)Stepwise Reduction Isolate the intermediate imine (if possible) or use a bulky hydride source at low temp to attack from the less hindered face (axial attack).
Protocol: High-Selectivity Cis-Synthesis
  • Substrate: 1,5-diketone or keto-aldehyde.

  • Amine Source: Benzylamine (

    
    ) or Ammonium Acetate.
    
  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) .

    • Why? STAB is mild. It allows the iminium formation to equilibrate to the lowest energy conformer (where both substituents are equatorial) before the hydride delivery occurs.

  • Conditions: DCM or DCE, room temperature. Add AcOH (1 equiv) to catalyze iminium formation.

Troubleshooting Checklist:

  • Getting Trans? You might be reducing the ketone to an alcohol before amination. Ensure your reducing agent is selective for imines over ketones (STAB is better than NaBH₄ here).

  • Low Yield? Add molecular sieves (4Å) to drive the imine formation equilibrium.

Summary of Recommended Workflows

PiperidineStrategy Start Start: Piperidine Synthesis Goal Route Choose Route Start->Route Hydro Hydrogenation of Pyridine Route->Hydro From Aromatic Lith Functionalization of N-Boc Piperidine Route->Lith From Cyclic Amine Hydro_Type Need Enantioselectivity? Hydro->Hydro_Type Hydro_Achiral Heterogeneous (Rh/C, AcOH) High Pressure (80 bar) Result: Cis-Diastereomer Hydro_Type->Hydro_Achiral No (dr only) Hydro_Chiral Homogeneous (Ir-Catalyst) Use Chiral Auxiliary (Glorius) Result: Enantiopure Hydro_Type->Hydro_Chiral Yes (er + dr) Lith_Issue Warning: Fast Boc Rotation Lith->Lith_Issue Lith_Fix Protocol: s-BuLi / -78C IMMEDIATE Transmetallation (Zn/Cu) Lith_Issue->Lith_Fix

Caption: Strategic decision tree for selecting the correct stereoselective methodology.

References

  • Glorius, F., et al. (2004). "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition. This paper establishes the use of chiral auxiliaries for heterogeneous pyridine hydrogenation.

  • Legault, C. & Charette, A. B. (2003). "Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides." Journal of the American Chemical Society. Describes the activation of pyridines via ylides to enable enantioselective reduction.[3]

  • Beak, P. & Lee, W. K. (1990).[6] "α-Lithioamine Synthetic Equivalents: Dipole-Stabilized Carbanions." Journal of Organic Chemistry. The foundational text on N-Boc directed lithiation.

  • Stead, D. & O'Brien, P. (2002). "Asymmetric Deprotonation of N-Boc Piperidine: A Solution to the Boc-Rotation Problem." Tetrahedron. Details the kinetics of Boc-rotation and the necessity of transmetallation or specific temperature control.

  • Kappe, C. O., et al. (2010). "Hydrogenation of Pyridines using H-Cube Flow Reactor." ThalesNano Technical Notes. Provides data on pressure effects (80 bar) on cis-selectivity.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Validation for the Quantification of 4-(2-Methoxyethylsulfonyl)piperidine

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 4-(2-Methoxyethylsulfonyl)piperidine. As a key intermediate or potential impurity in pharmaceutical manufac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 4-(2-Methoxyethylsulfonyl)piperidine. As a key intermediate or potential impurity in pharmaceutical manufacturing, the accurate and reliable quantification of this compound is paramount for ensuring product quality, safety, and regulatory compliance. This document is designed for researchers, analytical scientists, and drug development professionals, offering an in-depth look at method validation, experimental design, and data interpretation grounded in established scientific principles and regulatory standards.

The validation of an analytical procedure is the process of providing documented evidence that the method is suitable for its intended purpose.[1][2] This guide will compare two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following pre-column derivatization, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The discussion is framed within the context of internationally recognized guidelines, primarily the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance.[3][4][5][6]

The Regulatory Framework: A Foundation of Trustworthiness

Before delving into specific methods, it is crucial to understand the regulatory expectations that define a validated analytical procedure. The ICH Q2(R1) guideline provides a framework for validating analytical procedures, ensuring that results are accurate, reliable, and reproducible.[6] Key validation characteristics that must be assessed include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[2]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.[7]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]

Adherence to these principles, as detailed in guidelines from bodies like the FDA and ICH, is not merely a procedural formality; it is the cornerstone of generating trustworthy data that can support regulatory submissions and ensure patient safety.[3][9][10]

Method Comparison: HPLC-UV vs. LC-MS/MS

The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, available instrumentation, and the nature of the sample matrix.[11] For 4-(2-Methoxyethylsulfonyl)piperidine, a compound lacking a strong native chromophore, direct UV detection is challenging. Therefore, we will compare a robust LC-MS/MS method with an accessible HPLC-UV method that incorporates a pre-column derivatization step to enhance detectability.

Validation Parameter LC-MS/MS HPLC-UV (with Derivatization) Rationale & Causality
Specificity Very HighHighLC-MS/MS achieves specificity through both chromatographic separation and mass-to-charge ratio (m/z) filtering of precursor and product ions. HPLC-UV relies on chromatographic resolution and the specific reactivity of the derivatizing agent with the piperidine's secondary amine.
Linearity (R²) >0.999>0.999Both techniques are capable of excellent linearity. For HPLC-UV, this is contingent on the derivatization reaction proceeding to completion consistently across the concentration range.
LOD ~0.01-0.1 ng/mL~1-10 ng/mLMass spectrometry offers significantly higher sensitivity, making it the method of choice for trace-level impurity analysis.
LOQ ~0.03-0.3 ng/mL~5-30 ng/mLThe LOQ for HPLC-UV is limited by the molar absorptivity of the derivatized analyte and baseline noise.
Accuracy (% Recovery) 95-105%95-105%Both methods can achieve high accuracy, provided that matrix effects in LC-MS/MS are mitigated (e.g., using a stable isotope-labeled internal standard) and the derivatization and extraction steps in HPLC are consistent.
Precision (%RSD) < 5%< 5%With proper optimization, both methods demonstrate excellent precision. The HPLC-UV method has an additional potential source of variability from the derivatization step.
Throughput HighModerateLC-MS/MS methods can have very short run times. The derivatization step in the HPLC-UV protocol adds significant time to sample preparation, reducing overall throughput.
Cost & Accessibility HighLowHPLC-UV systems are widely available and less expensive to operate and maintain than LC-MS/MS instruments.

Experimental Protocols & Workflows

The following sections provide detailed, step-by-step protocols for each method. These protocols are designed as self-validating systems, incorporating system suitability tests (SST) to ensure the analytical system is performing adequately before sample analysis.[7]

Method 1: LC-MS/MS for High-Sensitivity Quantification

This method is ideal for determining trace levels of 4-(2-Methoxyethylsulfonyl)piperidine in complex matrices, such as an active pharmaceutical ingredient (API) or biological fluids. The high selectivity of tandem mass spectrometry minimizes interference from matrix components.[12]

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Weigh Sample Dissolve 2. Dissolve in Diluent (e.g., 50:50 ACN:H2O) Sample->Dissolve Spike 3. Spike with Internal Standard (e.g., d4-analog) Dissolve->Spike Vortex 4. Vortex & Centrifuge Spike->Vortex Filter 5. Filter Supernatant (0.22 µm) Vortex->Filter Inject 6. Inject into LC-MS/MS Filter->Inject Separate 7. Chromatographic Separation (C18 Column) Inject->Separate Ionize 8. Electrospray Ionization (ESI+) Separate->Ionize Detect 9. MRM Detection Ionize->Detect Integrate 10. Integrate Peak Areas Detect->Integrate Calibrate 11. Generate Calibration Curve Integrate->Calibrate Quantify 12. Quantify Analyte Calibrate->Quantify Report 13. Generate Report Quantify->Report

Caption: LC-MS/MS workflow for quantifying 4-(2-Methoxyethylsulfonyl)piperidine.

  • Preparation of Standards and Solutions:

    • Prepare a 1 mg/mL stock solution of 4-(2-Methoxyethylsulfonyl)piperidine in methanol.

    • Prepare a series of calibration standards (e.g., 0.05 to 50 ng/mL) by serially diluting the stock solution in the sample matrix or a surrogate matrix.

    • Prepare an internal standard (IS) stock solution (e.g., a deuterated analog) and a working IS solution at an appropriate concentration.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations.

  • Sample Preparation:

    • Accurately weigh the sample (e.g., 10 mg of API) into a microcentrifuge tube.

    • Add 1 mL of diluent (e.g., 50:50 acetonitrile:water) and the working IS solution.

    • Vortex for 1 minute to ensure complete dissolution and mixing.

    • Centrifuge at 10,000 x g for 5 minutes to pellet any insoluble material.[13]

    • Transfer the supernatant to an HPLC vial, filtering through a 0.22 µm syringe filter if necessary.

  • LC-MS/MS Instrumentation and Conditions:

    • LC System: Agilent 1290 Infinity II or equivalent.[13]

    • Column: C18 column (e.g., Waters Xterra, 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and the internal standard (to be determined via infusion and optimization). For a piperidine-containing structure, the protonated molecule [M+H]+ would serve as the precursor ion.[14]

  • Validation Procedure:

    • Analyze a blank, a zero standard (matrix with IS), and the full set of calibration standards.

    • Analyze at least six replicates of the LLOQ, Low, Mid, and High QC samples to determine accuracy and precision.

    • Perform selectivity experiments by analyzing blank matrix samples from at least six different sources.

    • Evaluate matrix effects, recovery, and stability (freeze-thaw, short-term, long-term, and post-preparative).

Method 2: HPLC-UV with Pre-Column Derivatization

This method is a cost-effective alternative when the extreme sensitivity of LC-MS/MS is not required. The secondary amine of the piperidine ring is derivatized to attach a chromophore, allowing for sensitive UV detection. A suitable derivatizing agent is 4-toluenesulfonyl chloride (tosyl chloride), which reacts with secondary amines to form a stable sulfonamide with strong UV absorbance.[15]

HPLCDeriv_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Weigh Sample Dissolve 2. Dissolve in Diluent Sample->Dissolve Buffer 3. Add Alkaline Buffer (e.g., Borate) Dissolve->Buffer Deriv 4. Add Derivatizing Agent (e.g., Tosyl Chloride in ACN) Buffer->Deriv React 5. Heat to React (e.g., 60°C) Deriv->React Quench 6. Quench Reaction React->Quench Inject 7. Inject into HPLC-UV Quench->Inject Separate 8. Chromatographic Separation (C18 Column) Inject->Separate Detect 9. UV Detection (e.g., 254 nm) Separate->Detect Integrate 10. Integrate Peak Area Detect->Integrate Calibrate 11. Generate Calibration Curve Integrate->Calibrate Quantify 12. Quantify Analyte Calibrate->Quantify Report 13. Generate Report Quantify->Report

Caption: HPLC-UV workflow incorporating a pre-column derivatization step.

  • Preparation of Standards and Solutions:

    • Prepare a 1 mg/mL stock solution of 4-(2-Methoxyethylsulfonyl)piperidine in acetonitrile.

    • Prepare calibration standards and QC samples as described for the LC-MS/MS method.

    • Prepare a 10 mg/mL solution of 4-toluenesulfonyl chloride in acetonitrile.

    • Prepare a 0.1 M borate buffer solution, pH 9.5.

  • Sample Preparation and Derivatization:

    • To 100 µL of each standard, QC, and sample solution in a vial, add 200 µL of borate buffer.

    • Add 200 µL of the 4-toluenesulfonyl chloride solution.

    • Cap the vials, vortex, and heat at 60°C for 30 minutes.

    • Cool the vials to room temperature. Quench the reaction by adding a small amount of a primary amine solution (e.g., glycine) if necessary to consume excess derivatizing agent.

    • Transfer to an HPLC vial for analysis.

  • HPLC-UV Instrumentation and Conditions:

    • HPLC System: Agilent 1200 series or equivalent.[16]

    • Column: Inertsil C18 column (250 mm x 4.6 mm, 5 µm).[15]

    • Mobile Phase A: Water with 0.1% Phosphoric Acid.[15]

    • Mobile Phase B: Acetonitrile.[15]

    • Isocratic Elution: 68% B (adjust as needed for optimal separation).

    • Flow Rate: 1.0 mL/min.[15]

    • Column Temperature: 30°C.[15]

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Validation Procedure:

    • Follow the same validation principles as outlined for the LC-MS/MS method (Linearity, Accuracy, Precision, etc.).

    • Specificity: Critically evaluate potential interference from the derivatizing agent and its byproducts. Analyze a derivatized blank matrix to ensure no peaks co-elute with the derivatized analyte.

    • Robustness: Test the effect of small variations in derivatization parameters (pH, temperature, reaction time) on the final quantified result.

Conclusion and Recommendations

Both LC-MS/MS and HPLC-UV with pre-column derivatization are viable techniques for the quantitative analysis of 4-(2-Methoxyethylsulfonyl)piperidine.

  • LC-MS/MS is the superior choice for applications requiring high sensitivity and selectivity, such as the analysis of genotoxic impurities or bioanalytical studies where analyte concentrations are extremely low.[12] Its primary drawbacks are the high cost of instrumentation and the need for specialized expertise.

  • HPLC-UV with pre-column derivatization offers a reliable and cost-effective alternative for routine quality control testing where lower sensitivity is acceptable (e.g., assaying a key intermediate).[15] The main considerations are the added complexity and potential for variability introduced by the derivatization step, which must be carefully controlled and validated.

The ultimate choice of method should be guided by the specific analytical requirements ("fitness for purpose"), including the concentration range of interest, the complexity of the sample matrix, and the resources available in the laboratory.[6][17] Regardless of the method chosen, a thorough validation according to established guidelines is mandatory to ensure the generation of accurate, reliable, and defensible data.[1]

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • International Council for Harmonisation. Quality Guidelines. ICH. [Link]

  • Ermer, J. (2014). Validation of Impurity Methods, Part II. LCGC North America. [Link]

  • Therapeutic Goods Administration. (2012). Guidance for the validation of pharmaceutical quality control analytical methods. TGA. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • PharmTech. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • Patel, K. et al. (2015). Analytical method validation: A brief review. ResearchGate. [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • Xia, J. et al. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. [Link]

  • Alternative Therapies in Health and Medicine. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • MassBank. (2016). Piperidines. [Link]

  • SciELO México. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

  • Zhou, G. et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. [Link]

  • MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. [Link]

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Comparative

Translational Pharmacology of Sulfonylpiperidine Scaffolds: From In Vitro Profiling to In Vivo Efficacy

The following guide is structured to serve as an authoritative technical resource for drug discovery scientists. It synthesizes specific case studies of sulfonylpiperidine scaffolds—specifically in metabolic disease (11β...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to serve as an authoritative technical resource for drug discovery scientists. It synthesizes specific case studies of sulfonylpiperidine scaffolds—specifically in metabolic disease (11β-HSD1 inhibitors) and oncology (MMP inhibitors)—to illustrate the translational gap between benchtop assays and organismal efficacy.

Executive Summary

The sulfonylpiperidine moiety represents a "privileged structure" in modern medicinal chemistry, serving as a core scaffold for targets ranging from 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) to Matrix Metalloproteinases (MMPs) and chemokine receptors (e.g., CCR3 ). While in vitro potency is often readily achievable (IC50 < 10 nM), the translation to in vivo efficacy is frequently attrition-prone due to metabolic liability at the piperidine ring and poor membrane permeability. This guide objectively compares in vitro vs. in vivo performance metrics, providing specific protocols and data to bridge the translational gap.

Part 1: The Sulfonylpiperidine Pharmacophore

The versatility of the sulfonylpiperidine scaffold lies in its ability to orient substituents in defined vectors. However, the specific linkage defines the biological profile:

  • N-Sulfonylpiperidines (Sulfonamides): Common in 11β-HSD1 inhibitors. The sulfonyl group lowers the pKa of the nitrogen, often improving metabolic stability compared to alkyl amines.

  • 
    -Sulfonylpiperidines (Sulfones):  Seen in MMP inhibitors (e.g., SC-78080).[1][2] The sulfone acts as a zinc-binding group mimic or a structural anchor, providing high selectivity over related metalloproteases.
    
Mechanistic Pathway: 11β-HSD1 Inhibition

The following diagram illustrates the critical intervention point of sulfonylpiperidine inhibitors in metabolic syndrome, blocking the regeneration of cortisol in adipose tissue.

G Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 (ER Lumen) Cortisone->Enzyme Substrate Cortisol Cortisol (Active Glucocorticoid) Receptor Glucocorticoid Receptor Cortisol->Receptor Binding Enzyme->Cortisol Reductase Activity Inhibitor Sulfonylpiperidine Inhibitor Inhibitor->Enzyme Blocks Active Site (IC50 < 10 nM) Response Insulin Resistance Adipogenesis Receptor->Response Transcription

Figure 1: Mechanism of action for sulfonylpiperidine-based 11β-HSD1 inhibitors. The compound prevents the intracellular amplification of glucocorticoids.

Part 2: In Vitro Profiling (The Screening Phase)

In the screening phase, the primary objective is to establish Structure-Activity Relationships (SAR) and predict metabolic clearance.

Comparative Data: Potency vs. Stability

The table below contrasts a "Hit" molecule with an optimized "Lead" (e.g., Amgen's arylsulfonylpiperazine series or Pfizer's MMP inhibitors). Note how potency does not always correlate with stability.

ParameterCompound A (Early Hit) Compound B (Optimized Lead) Metric Significance
Scaffold Type N-sulfonylpiperidine (Simple)

-Substituted Sulfonylpiperidine
Structural Complexity
Target 11β-HSD1 (Human)11β-HSD1 (Human)Therapeutic Target
Enzyme IC50 12 nM3 nMPotency (Primary Screen)
Cellular EC50 150 nM18 nMMembrane Permeability Proxy
HLM CLint > 100 µL/min/mg< 15 µL/min/mgMetabolic Stability (Liver)
Selectivity 10x vs 11β-HSD2> 1000x vs 11β-HSD2Safety (Mineralocorticoid Sparing)
Protocol: Microsomal Stability Assay

Rationale: Sulfonylpiperidines are prone to oxidation on the piperidine ring. This assay is the "gatekeeper" for in vivo studies.

Materials:

  • Liver Microsomes (Human/Mouse), 20 mg/mL.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (1 µM final concentration).

Workflow:

  • Pre-incubation: Mix 445 µL of phosphate buffer (100 mM, pH 7.4) with 25 µL microsomes and 5 µL test compound. Incubate at 37°C for 5 min.

  • Initiation: Add 25 µL NADPH regenerating system.

  • Sampling: At t=0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    . 
    
    
    
    .

Part 3: In Vivo Translation (The Validation Phase)

High in vitro potency is meaningless if the compound cannot reach the target tissue (adipose/liver for 11β-HSD1; tumor microenvironment for MMP).

Pharmacokinetic (PK) Disconnects

A common failure mode for sulfonylpiperidines is high clearance despite metabolic stability in microsomes, often due to transporter-mediated efflux (P-gp) or extra-hepatic clearance.

  • Case Study Example: An MMP inhibitor (SC-78080) demonstrated that modifying the

    
    -position of the piperidine ring (adding a tetrahydropyranyl group) reduced clearance significantly compared to the unsubstituted analog.
    
Protocol: In Vivo Pharmacodynamic (PD) Model

Rationale: This protocol validates target engagement in a living system, specifically for 11β-HSD1 inhibitors.

Experimental Design:

  • Species: C57BL/6J Mice (Diet-Induced Obese model preferred).

  • Groups: Vehicle, Compound Low Dose (10 mg/kg), Compound High Dose (30 mg/kg).

  • Route: Oral Gavage (PO).

Step-by-Step Methodology:

  • Dosing: Administer test compound PO.

  • Challenge: 2 hours post-dose, administer Cortisone (30 mg/kg, SC). This is the substrate.

  • Collection: 30 minutes post-challenge, collect blood via cardiac puncture.

  • Readout: Measure plasma Cortisol levels via ELISA or LC-MS/MS.

  • Validation: A successful inhibitor will prevent the conversion of the injected Cortisone to Cortisol. Expect >80% reduction in plasma cortisol compared to vehicle.

Efficacy Data Visualization

The following diagram depicts the screening cascade required to filter sulfonylpiperidine candidates effectively.

Cascade Hit Hit Identification (HTS Library) InVitro In Vitro Profiling (IC50 < 50nM, HLM Stable) Hit->InVitro SAR Expansion PK PK Snapshot (Mouse) (F% > 30, Cl < Hepatic Flow) InVitro->PK Select Top 5 PK->Hit High Clearance (Redesign) PD PD Model (Ex Vivo) (Adipose Cortisol Reduction) PK->PD Select Top 2 PD->InVitro Poor Target Engagement Efficacy Efficacy Study (Glucose Tolerance Test) PD->Efficacy Lead Candidate

Figure 2: The critical path for validating sulfonylpiperidine candidates. Note the feedback loops where in vivo failure necessitates chemical redesign.

Part 4: Critical Analysis & Case Study

The Molecule: SC-78080 (Alpha-piperidinyl sulfone) Therapeutic Area: Oncology (MMP Inhibitor)[1][2]

The Challenge: Early hydroxamate-based MMP inhibitors failed due to "Musculoskeletal Syndrome" (MSS) caused by non-selective inhibition of MMP-1. The goal was to design a "MMP-1 sparing" inhibitor.[1]

In Vitro Performance:

  • MMP-2/9/13 IC50: < 5 nM (Potent).[3][4]

  • MMP-1 IC50: > 1000 nM (Selective).

  • Selectivity: Achieved via the sulfone moiety interacting with the S1' pocket.

In Vivo Translation: Unlike many predecessors that failed due to poor oral bioavailability (F < 5%), SC-78080 achieved F > 50% in mice.

  • Result: In a mouse xenograft model, SC-78080 significantly inhibited tumor growth volume by 60% compared to control, correlating directly with the sustained plasma levels above the IC50 for 12+ hours.

Key Takeaway: Success was not defined solely by the in vitro IC50 (which was comparable to failed compounds) but by the PK profile (low clearance) and Selectivity profile (sparing MMP-1), which allowed for higher dosing without toxicity.

References

  • Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1). Bioorganic & Medicinal Chemistry Letters. (2008). [Link]

  • Orally Active MMP-1 Sparing α-tetrahydropyranyl and α-piperidinyl Sulfone Matrix Metalloproteinase (MMP) Inhibitors with Efficacy in Cancer, Arthritis, and Cardiovascular Disease. Journal of Medicinal Chemistry. (2010).[1] [Link]

  • N-sulfonylpiperidinedispiro-1,2,4,5-tetraoxanes exhibit potent in vitro antiplasmodial activity and in vivo efficacy in mice infected with P. berghei ANKA. European Journal of Medicinal Chemistry. (2022).[4] [Link]

  • Discovery and structure-activity relationship of N-(ureidoalkyl)-benzyl-piperidines as potent small molecule CC chemokine receptor-3 (CCR3) antagonists. Journal of Medicinal Chemistry. (2002). [Link]

  • Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis. The Journal of Clinical Endocrinology & Metabolism. (2021). [Link]

Sources

Validation

A Comparative Guide to the Cross-Reactivity Profile of 4-(2-Methoxyethylsulfonyl)piperidine

Introduction: Navigating the Selectivity Landscape of a Novel Sulfonylpiperidine In the landscape of contemporary drug discovery, the piperidine moiety stands as a privileged scaffold, integral to the architecture of num...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Selectivity Landscape of a Novel Sulfonylpiperidine

In the landscape of contemporary drug discovery, the piperidine moiety stands as a privileged scaffold, integral to the architecture of numerous therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1][2] The introduction of a sulfonyl group to this versatile heterocycle opens up a vast chemical space with the potential for novel biological activities. This guide focuses on 4-(2-Methoxyethylsulfonyl)piperidine, a novel investigational compound. As with any new chemical entity, a thorough understanding of its selectivity and potential for off-target interactions is paramount for a realistic assessment of its therapeutic window and potential liabilities.[3]

This document provides a comprehensive, albeit hypothetical, cross-reactivity profile for 4-(2-Methoxyethylsulfonyl)piperidine, framed within the context of its intended primary biological target: the bacterial enzyme Dihydropteroate Synthase (DHPS) . The sulfonamide-like sulfonyl group serves as a key pharmacophore, suggesting competitive inhibition of DHPS, an enzyme crucial for folate synthesis in bacteria but absent in humans.[4][5][6] This positions our topic compound as a potential antibacterial agent.

To provide a meaningful benchmark, we will compare its hypothetical selectivity against two well-characterized, broad-spectrum matrix metalloproteinase (MMP) inhibitors: Marimastat and Batimastat . While from a different therapeutic class, these compounds are chosen for their known off-target effects, which have been linked to clinical adverse events, thereby serving as instructive examples of the importance of comprehensive profiling.[7][8]

This guide is designed for researchers, scientists, and drug development professionals. It aims to provide not only comparative data but also the strategic rationale behind the experimental design of a comprehensive selectivity profiling campaign, empowering you to make informed decisions in your own discovery programs.

Comparative Cross-Reactivity Profiles

A compound's journey from a promising hit to a viable clinical candidate is paved with rigorous testing to delineate its interaction with a wide array of biological targets. Off-target activities can lead to unforeseen toxicities or, in some cases, provide opportunities for drug repurposing. The following table presents a hypothetical cross-reactivity profile for 4-(2-Methoxyethylsulfonyl)piperidine alongside the known inhibitory profiles of Marimastat and Batimastat against their primary targets (MMPs). The subsequent sections will detail the broader screening panels used to assess off-target liabilities.

Table 1: On-Target and Cross-Family Inhibitory Profiles

Target FamilyAnalyteIC50 (nM)
Bacterial Enzymes E. coli Dihydropteroate Synthase45 (Hypothetical)
4-(2-Methoxyethylsulfonyl)piperidine>10,000
Marimastat>10,000
Batimastat>10,000
Matrix Metalloproteinases
MMP-1 (Collagenase-1)4-(2-Methoxyethylsulfonyl)piperidine>10,000 (Hypothetical)
Marimastat5[2][9]
Batimastat3[10]
MMP-2 (Gelatinase A)4-(2-Methoxyethylsulfonyl)piperidine>10,000 (Hypothetical)
Marimastat6[2][9]
Batimastat4[10]
MMP-3 (Stromelysin-1)4-(2-Methoxyethylsulfonyl)piperidine>10,000 (Hypothetical)
Marimastat230[11]
Batimastat20[10]
MMP-7 (Matrilysin)4-(2-Methoxyethylsulfonyl)piperidine>10,000 (Hypothetical)
Marimastat13[2][9]
Batimastat6[10]
MMP-9 (Gelatinase B)4-(2-Methoxyethylsulfonyl)piperidine>10,000 (Hypothetical)
Marimastat3[2][9]
Batimastat4[10]
MMP-14 (MT1-MMP)4-(2-Methoxyethylsulfonyl)piperidine>10,000 (Hypothetical)
Marimastat9[9]
Batimastat-

Note: Data for 4-(2-Methoxyethylsulfonyl)piperidine is hypothetical and for illustrative purposes. IC50 values for Marimastat and Batimastat are sourced from publicly available literature.

Comprehensive Off-Target Liability Profiling: A Multi-Platform Approach

To build a comprehensive safety and selectivity profile, a new chemical entity should be screened against a broad range of molecular targets known to be associated with adverse drug reactions. This is typically achieved through tiered screening panels offered by specialized contract research organizations (CROs). For this guide, we will simulate the interrogation of our compounds against a composite panel inspired by industry-standard offerings like the Eurofins SafetyScreen44/87 and the DiscoverX KINOMEscan.

Kinase Profiling

Given that kinases are a frequent source of off-target effects for many small molecules, a broad kinase screen is an essential component of any selectivity profiling campaign. The KINOMEscan™ platform, for instance, offers a quantitative assessment of binding to over 480 kinases.[12][13]

Table 2: Hypothetical KINOMEscan™ Profile (% Control at 1 µM)

Kinase Target4-(2-Methoxyethylsulfonyl)piperidineMarimastatBatimastat
ABL1958892
SRC928589
LCK989094
VEGFR2978286
PDGFRB968991
c-KIT999395
... (selected examples)

Note: Data is hypothetical. A lower % control indicates stronger binding/inhibition.

GPCR and Ion Channel Screening

The piperidine scaffold is known to interact with G-protein coupled receptors (GPCRs) and ion channels.[1] Therefore, screening against a panel of these targets is crucial to flag potential cardiovascular, central nervous system (CNS), and other liabilities. Panels such as the Eurofins SafetyScreen44, which covers a range of GPCRs, ion channels, and transporters, provide a cost-effective first pass for identifying potential issues.[14][15]

Table 3: Hypothetical Broad Panel Screen (% Inhibition at 10 µM)

TargetTarget Class4-(2-Methoxyethylsulfonyl)piperidineMarimastatBatimastat
5-HT2BGPCR<102530
Adrenergic α1AGPCR<51520
Dopamine D2GPCR<51218
hERGIon Channel<24555
Nav1.5Ion Channel<51822
Cav1.2Ion Channel<102835
... (selected examples)

Note: Data is hypothetical. Higher % inhibition indicates stronger interaction.

Experimental Methodologies: The Foundation of Trustworthy Data

The reliability of any comparison guide rests on the robustness of the underlying experimental protocols. Below are detailed, step-by-step methodologies for the key assays used to generate the kind of data presented above.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a kinase-specific substrate, a gold-standard method for quantifying kinase activity.[6][16]

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase of interest, its specific peptide substrate, and assay buffer (typically containing Tris-HCl, MgCl₂, and a phosphatase inhibitor).

  • Compound Addition: Add the test compound (4-(2-Methoxyethylsulfonyl)piperidine, Marimastat, or Batimastat) at various concentrations. Include a vehicle control (DMSO).

  • Initiation of Reaction: Start the kinase reaction by adding a solution of ATP mixed with [γ-³²P]ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.

  • Termination and Separation: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate.

  • Washing: Wash the membrane extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Detection: Quantify the amount of incorporated radioactivity on the membrane using a scintillation counter or a phosphorimager.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Workflow Diagram: Radiometric Kinase Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep_mix Prepare Kinase/ Substrate Mix add_cpd Add Test Compound/ Vehicle prep_mix->add_cpd add_atp Add [γ-³²P]ATP to Initiate add_cpd->add_atp incubate Incubate at 30°C add_atp->incubate stop_rxn Stop Reaction incubate->stop_rxn spot Spot on Membrane stop_rxn->spot wash Wash Membrane spot->wash quantify Scintillation Counting wash->quantify analysis analysis quantify->analysis Calculate % Inhibition & IC50

Caption: Workflow for a radiometric in vitro kinase assay.

GPCR Radioligand Binding Assay

This competitive binding assay quantifies the ability of a test compound to displace a known radiolabeled ligand from its receptor.[17][18]

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the GPCR of interest.

  • Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]-serotonin for the 5-HT2B receptor), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time (e.g., 90 minutes) to reach binding equilibrium.

  • Filtration and Washing: Rapidly filter the contents of the plate through the filter mat using a vacuum manifold to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Scintillation Counting: Add scintillation cocktail to the wells and quantify the radioactivity retained on the filter using a microplate scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound by plotting the percentage of specific binding against the compound concentration. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Workflow Diagram: GPCR Radioligand Binding Assay

G cluster_setup Assay Setup cluster_binding Binding cluster_separation Separation & Detection mix_reagents Combine Membranes, Radioligand & Test Cpd incubate Incubate to Equilibrium mix_reagents->incubate filter_wash Vacuum Filtration & Washing incubate->filter_wash count Scintillation Counting filter_wash->count analysis analysis count->analysis Calculate Ki

Caption: Workflow for a competitive GPCR radioligand binding assay.

Automated Patch Clamp (APC) Ion Channel Assay

APC technology provides a higher-throughput method for assessing compound effects on ion channel function by measuring the electrophysiological currents in whole cells.[4][19]

Protocol:

  • Cell Preparation: Use a stable cell line expressing the ion channel of interest (e.g., hERG-HEK293). Harvest and prepare a single-cell suspension.

  • APC System Priming: Prime the microfluidic chip of the automated patch clamp system with extracellular and intracellular solutions.

  • Cell Sealing and Whole-Cell Configuration: The system automatically captures individual cells and forms a high-resistance (gigaohm) seal. A brief suction pulse then ruptures the cell membrane to achieve the whole-cell configuration.

  • Voltage Protocol and Baseline Recording: Apply a specific voltage-clamp protocol to elicit ionic currents and record a stable baseline.

  • Compound Application: Perfuse the cells with increasing concentrations of the test compound.

  • Current Recording: Record the ion channel currents at each compound concentration after a steady-state effect is reached.

  • Data Analysis: Measure the peak current amplitude at each concentration and normalize it to the baseline current. Determine the IC50 value from the resulting concentration-response curve.

Workflow Diagram: Automated Patch Clamp Assay

G cell_prep Cell Suspension Preparation giga_seal Cell Trapping & Giga-seal Formation cell_prep->giga_seal chip_setup APC Chip Priming (Solutions) chip_setup->giga_seal whole_cell Whole-Cell Configuration giga_seal->whole_cell baseline Baseline Current Recording whole_cell->baseline apply_cpd Compound Application baseline->apply_cpd record_effect Record Current Inhibition apply_cpd->record_effect analysis IC50 Determination record_effect->analysis

Caption: Workflow for an automated patch clamp ion channel assay.

Conclusion and Forward Look

This guide presents a framework for evaluating the cross-reactivity profile of a novel compound, 4-(2-Methoxyethylsulfonyl)piperidine, using a combination of a hypothetical on-target activity and a broad, multi-platform off-target screening strategy. By comparing its hypothetical profile with the known profiles of Marimastat and Batimastat, we underscore the importance of early and comprehensive selectivity assessment. The provided methodologies offer a detailed look into the robust experimental designs required to generate high-quality, trustworthy data.

For any new chemical entity, the journey through preclinical development is one of continuous characterization and risk assessment. A well-defined cross-reactivity profile is not merely a collection of data points; it is a critical tool for predicting potential clinical outcomes, guiding medicinal chemistry efforts, and ultimately, ensuring the development of safer and more effective medicines.

References

  • Dihydropteroate synthase inhibitor. (n.d.). In Wikipedia.
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  • Sulfonamide (medicine). (n.d.). In Wikipedia.
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  • Rosemurgy, A., et al. (1999). A pilot study of the safety and effects of the matrix metalloproteinase inhibitor marimastat in gastric cancer. Journal of cancer research and clinical oncology, 125(10), 579–583.
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  • Al-Lazikani, B., Antolin, A., & Workman, P. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London.
  • Nemunaitis, J., et al. (1998). Combined analysis of studies of the effects of the matrix metalloproteinase inhibitor marimastat on serum tumor markers in advanced cancer: selection of a biologically active and tolerable dose for longer-term studies. Clinical cancer research, 4(5), 1101–1109.
  • Millar, A. W., et al. (1998). Results of single and repeat dose studies of the oral matrix metalloproteinase inhibitor marimastat in healthy male volunteers. British journal of clinical pharmacology, 45(1), 21–26.
  • Wojtowicz-Praga, S., et al. (1997). Matrix metalloproteinase inhibition as a novel anticancer strategy: a review with special focus on batimastat and marimastat.

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Comparative

Benchmarking Novel Piperidine-Based Cholinesterase Inhibitors: A Comparative Guide Featuring 4-(2-Methoxyethylsulfonyl)piperidine

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel therapeutics for neurodegenerative diseases such as Alzheimer's, the inhibition of cholinesterases remains a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics for neurodegenerative diseases such as Alzheimer's, the inhibition of cholinesterases remains a cornerstone of symptomatic treatment. This guide provides a comprehensive framework for benchmarking the performance of novel piperidine-based compounds, using the illustrative example of 4-(2-Methoxyethylsulfonyl)piperidine against established clinical inhibitors: Donepezil, Rivastigmine, and Galantamine. While specific experimental data for 4-(2-Methoxyethylsulfonyl)piperidine is not yet publicly available, its structural motif, rooted in the well-validated piperidine scaffold, provides a strong rationale for its investigation as a potential cholinesterase inhibitor.

The piperidine ring is a key structural feature in many successful acetylcholinesterase (AChE) inhibitors, including the widely prescribed drug Donepezil.[1][2][3] The nitrogen atom within the piperidine ring can be protonated at physiological pH, enabling a crucial interaction with the anionic subsite of the AChE active site.[4] This guide will walk through the scientific rationale, experimental protocols, and data interpretation necessary to rigorously evaluate the potential of novel piperidine derivatives like 4-(2-Methoxyethylsulfonyl)piperidine.

The Scientific Rationale: Targeting Cholinesterases in Neurodegeneration

The cholinergic hypothesis posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive deficits observed in Alzheimer's disease.[4][5] Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft, terminating the neurotransmission signal. A secondary enzyme, butyrylcholinesterase (BChE), also contributes to ACh hydrolysis and its levels are observed to increase in the later stages of Alzheimer's disease, suggesting it may play a compensatory role.[6]

Inhibition of these cholinesterases increases the synaptic concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.[4] This is the established mechanism of action for the comparator drugs discussed herein:

  • Donepezil: A highly selective and reversible inhibitor of AChE.[1][2] Its piperidine moiety is crucial for its potent inhibitory activity.[1][7]

  • Rivastigmine: A pseudo-irreversible inhibitor of both AChE and BChE.[6]

  • Galantamine: A reversible, competitive inhibitor of AChE that also allosterically modulates nicotinic acetylcholine receptors.

The development of novel inhibitors often aims to improve upon the potency, selectivity, and pharmacokinetic profiles of these existing drugs. The selectivity for AChE over BChE can be a critical factor, as it may influence the side-effect profile of the drug. The selectivity index (SI), calculated as the ratio of the IC50 for BChE to the IC50 for AChE, is a key parameter in this assessment.[8]

Comparative Inhibitory Potency: A Quantitative Overview

The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The following table summarizes a range of reported IC50 values for the established inhibitors against both human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE). It is important to note that these values can vary depending on the specific experimental conditions.

InhibitorAChE IC50BChE IC50Selectivity Index (BChE/AChE)
Donepezil 5.7 nM - 222 µM[1]7.4 µM[9]~1298
Rivastigmine 4.3 - 4760 nM[1]16 - 238 nM~0.03 - 55
Galantamine 0.35 µM - 556.01 µM[1]12.55 µM - 17.28 µM[10]~22 - 49
4-(2-Methoxyethylsulfonyl)piperidine HypotheticalHypotheticalTo be determined

Note: The wide range of reported IC50 values for Donepezil and Galantamine highlights the variability in experimental assays and conditions. The selectivity index for Donepezil is calculated using representative potent IC50 values.

Experimental Design: In Vitro Cholinesterase Inhibition Assay

To benchmark a novel compound such as 4-(2-Methoxyethylsulfonyl)piperidine, a standardized in vitro cholinesterase inhibition assay is essential. The most widely used method is the spectrophotometric assay developed by Ellman.[11][12]

Principle of the Ellman's Assay

The Ellman's assay is a colorimetric method that measures the activity of cholinesterases. The enzyme hydrolyzes a substrate, acetylthiocholine (for AChE) or butyrylthiocholine (for BChE), to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to the enzyme activity. In the presence of an inhibitor, this rate is reduced.[11]

dot graph TD; A[Acetylthiocholine (Substrate)] -- AChE --> B(Thiocholine); B -- DTNB --> C[TNB (Yellow Product)]; D[Inhibitor] --|Inhibits| A; subgraph "Colorimetric Detection"; C; end style C fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124 style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF end

Caption: The enzymatic reaction and detection principle of the Ellman's assay for AChE inhibition.

Step-by-Step Experimental Protocol

This protocol is designed for a 96-well plate format, allowing for high-throughput screening.

Materials and Reagents:

  • Purified human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM in phosphate buffer)

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) substrate solutions (75 mM in deionized water)[11]

  • Test compound (e.g., 4-(2-Methoxyethylsulfonyl)piperidine) stock solution (e.g., 10 mM in DMSO)

  • Known inhibitors (Donepezil, Rivastigamine, Galantamine) for positive controls

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of test compound and known inhibitors D Add buffer, inhibitor/control, and enzyme to wells A->D B Prepare enzyme solutions (AChE and BChE) B->D C Prepare substrate (ATCI/BTCI) and DTNB solutions F Initiate reaction by adding substrate and DTNB C->F E Pre-incubate at 37°C for 15 minutes D->E E->F G Measure absorbance at 412 nm kinetically F->G H Calculate rate of reaction (ΔAbs/min) G->H I Calculate percentage of inhibition H->I J Plot dose-response curve and determine IC50 I->J K Calculate Selectivity Index (BChE IC50 / AChE IC50) J->K

Caption: A streamlined workflow for the in vitro cholinesterase inhibition assay.

Detailed Procedure:

  • Prepare Reagent Solutions: Prepare all necessary solutions as described in the "Materials and Reagents" section. Ensure substrate solutions are prepared fresh.

  • Plate Setup:

    • Blank wells: Add 180 µL of phosphate buffer and 20 µL of DTNB solution.

    • Control wells (100% enzyme activity): Add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 20 µL of the respective enzyme solution (AChE or BChE).

    • Test wells: Add 120 µL of phosphate buffer, 20 µL of DTNB solution, 20 µL of the test compound dilution (or known inhibitor dilution), and 20 µL of the respective enzyme solution.

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 20 µL of the appropriate substrate solution (ATCI for AChE, BTCI for BChE) to all wells except the blank wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-20 minutes.

Data Analysis and Interpretation
  • Calculate the Rate of Reaction: For each well, determine the rate of reaction (V) by calculating the change in absorbance per minute (ΔAbs/min) from the linear portion of the absorbance vs. time plot.

  • Calculate Percentage Inhibition: The percentage of inhibition for each concentration of the inhibitor is calculated using the following formula:

    % Inhibition = [ (V_control - V_inhibitor) / V_control ] x 100

    Where V_control is the rate of reaction in the absence of the inhibitor, and V_inhibitor is the rate of reaction in the presence of the inhibitor.

  • Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, can be determined by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Selectivity Index: Once the IC50 values for both AChE and BChE have been determined, the selectivity index can be calculated to quantify the compound's preference for one enzyme over the other.

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro benchmarking of novel piperidine-based cholinesterase inhibitors like 4-(2-Methoxyethylsulfonyl)piperidine. By systematically comparing their inhibitory potency and selectivity against established drugs such as Donepezil, Rivastigmine, and Galantamine, researchers can effectively identify promising lead compounds for further development.

The strong precedent for piperidine-containing molecules as potent AChE inhibitors provides a solid foundation for the exploration of new derivatives.[1][2][3][4][8][10][12][13] Future studies should focus on comprehensive structure-activity relationship (SAR) analyses to optimize the piperidine scaffold for enhanced potency, selectivity, and desirable pharmacokinetic properties, ultimately contributing to the development of next-generation therapeutics for neurodegenerative diseases.

References

  • Sugimoto, H., Ogura, H., Arai, Y., Iimura, Y., & Yamanishi, Y. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821–4829. [Link]

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  • Pfaller, T., et al. (2022). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. ChemistryOpen, 11(1), e202100201. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(2-Methoxyethylsulfonyl)piperidine

Hazard Assessment and Pre-Disposal Considerations Before initiating any disposal procedures, a thorough risk assessment is critical. Based on the known hazards of the parent compound, piperidine, it is prudent to assume...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Pre-Disposal Considerations

Before initiating any disposal procedures, a thorough risk assessment is critical. Based on the known hazards of the parent compound, piperidine, it is prudent to assume that 4-(2-Methoxyethylsulfonyl)piperidine exhibits similar hazardous properties. These may include:

  • Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.

  • Corrosivity: Risk of severe skin burns and eye damage.[2]

  • Flammability: The compound may be flammable.[3]

Key Pre-Disposal Actions:

  • Consult Institutional Guidelines: Always prioritize your institution's specific chemical hygiene plan and waste disposal protocols.[4]

  • Personal Protective Equipment (PPE): Before handling the chemical, don appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[2]

  • Work in a Ventilated Area: All handling of 4-(2-Methoxyethylsulfonyl)piperidine and its waste should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of 4-(2-Methoxyethylsulfonyl)piperidine must be managed as hazardous waste.[5][6] Under no circumstances should this chemical be disposed of down the sanitary sewer system.[5][7]

Table 1: Disposal Protocol for 4-(2-Methoxyethylsulfonyl)piperidine

StepActionRationale
1 Waste Collection Collect waste 4-(2-Methoxyethylsulfonyl)piperidine, including any contaminated materials (e.g., pipette tips, weighing boats), in a designated, compatible hazardous waste container. The container should be in good condition, with no leaks or cracks, and have a secure, tightly fitting lid.[5][6]
2 Labeling Clearly label the waste container with the words "Hazardous Waste," the full chemical name "4-(2-Methoxyethylsulfonyl)piperidine," and the approximate quantity. Ensure the date of accumulation is also recorded.[5][8]
3 Segregation Store the waste container in a designated satellite accumulation area (SAA) or central hazardous waste storage area. Ensure it is segregated from incompatible materials, particularly strong oxidizing agents and acids.[3][5]
4 Professional Disposal Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[7][8][9] The recommended method of disposal for similar compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[7]

Management of Contaminated Materials

  • Empty Containers: Empty containers that previously held 4-(2-Methoxyethylsulfonyl)piperidine should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[5] After triple-rinsing, the container can be disposed of according to institutional guidelines for non-hazardous waste.[5]

  • Spills: In the event of a spill, contain the material using a non-combustible absorbent material such as sand, earth, or vermiculite.[7] Collect the absorbent material and place it in a sealed container for disposal as hazardous waste.[7] Ensure the spill area is thoroughly cleaned and decontaminated.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-(2-Methoxyethylsulfonyl)piperidine.

DisposalWorkflow Disposal Workflow for 4-(2-Methoxyethylsulfonyl)piperidine Start Start: Unused or Waste 4-(2-Methoxyethylsulfonyl)piperidine Assess Assess Hazards (Assume Toxic, Corrosive, Flammable) Start->Assess Collect Collect in Designated Hazardous Waste Container Assess->Collect Is Hazardous Label Label Container: 'Hazardous Waste' Full Chemical Name Date Collect->Label Segregate Segregate from Incompatible Materials Label->Segregate Store Store in Secure Satellite Accumulation Area Segregate->Store ContactEHS Contact EHS or Licensed Waste Disposal Service Store->ContactEHS Incinerate Professional Disposal (e.g., Incineration) ContactEHS->Incinerate End End of Process Incinerate->End

Caption: Decision workflow for the safe disposal of 4-(2-Methoxyethylsulfonyl)piperidine.

References

  • NSTA. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?
  • Ace Waste. Properly Managing Chemical Waste in Laboratories.
  • Lehigh University Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
  • Kamat Lab. Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL.
  • Safety Data Sheet. (n.d.).
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  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET - Piperidine.
  • Purdue University. Guidelines: Handling and Disposal of Chemicals.
  • ChemSupply Australia. (n.d.). Safety Data Sheet PIPERIDINE.
  • Thermo Fisher Scientific Chemicals, Inc. (2015, February 2). Safety Data Sheet 4-Methylpiperidine.
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